Spiro[2.5]octan-6-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-1-3-8(4-2-7)5-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGSUWVCSOFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598451 | |
| Record name | Spiro[2.5]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15811-21-9 | |
| Record name | Spiro[2.5]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro-[2.5]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Spiro[2.5]octan-6-one: Structure, Properties, and Role as a P2X3 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiro[2.5]octan-6-one, a molecule of interest in medicinal chemistry. We will delve into its chemical structure, IUPAC nomenclature, and physicochemical properties. A significant focus will be placed on its emerging role as a modulator of the P2X3 receptor, a key player in pain and cough signaling pathways. This document will detail a potential synthetic route and explore the mechanism by which this compound may exert its effects on the P2X3 signaling cascade.
Chemical Identity and Properties
This compound is a spirocyclic ketone with a unique three-dimensional structure. Its systematic IUPAC name is This compound . The molecule consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, with a carbonyl group at the 6-position of the cyclohexane ring.
The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 15811-21-9 | [1][2] |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Canonical SMILES | C1CC2(CCC1=O)CC2 | - |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Complexity | 133 | [1] |
| Heavy Atom Count | 9 | [1] |
Synthesis of this compound: An Experimental Protocol
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be extrapolated from the synthesis of similar spiro[2.5]octanone derivatives. One potential method involves the methylenation of a suitable precursor using dimethylsulfoxonium methylide.
Hypothetical Experimental Protocol for the Synthesis of this compound:
Materials:
-
Cyclohexane-1,4-dione monoethylene ketal
-
Dimethylsulfoxonium methylide
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexane-1,4-dione monoethylene ketal in anhydrous THF under an inert atmosphere.
-
Addition of the Ylide: Cool the solution to 0°C using an ice bath. Slowly add a solution of dimethylsulfoxonium methylide in THF to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Deprotection: The resulting spiro-epoxide intermediate is then treated with an acid catalyst (e.g., dilute hydrochloric acid) in a suitable solvent to hydrolyze the ketal and promote rearrangement to the desired this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Below is a logical workflow for the proposed synthesis.
Role as a P2X3 Receptor Antagonist and Signaling Pathway Modulation
This compound has been identified as a potential inhibitor of the P2X3 receptor.[2] P2X3 receptors are ligand-gated ion channels primarily expressed on sensory neurons that are activated by extracellular adenosine triphosphate (ATP).[3][4] The activation of these receptors is a key step in the signaling pathways of pain and cough.[5][6]
The P2X3 Receptor Signaling Pathway:
Under conditions of cellular stress or injury, ATP is released into the extracellular space. This ATP then binds to P2X3 receptors on the surface of sensory neurons. The binding of ATP triggers a conformational change in the receptor, opening a non-selective cation channel. This leads to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the neuron. The influx of positive ions causes depolarization of the cell membrane. If this depolarization reaches the threshold potential, it initiates an action potential that propagates along the sensory nerve to the central nervous system, where it is perceived as pain or triggers a cough reflex.[7]
Mechanism of Inhibition by this compound:
As a P2X3 receptor antagonist, this compound is believed to function by competitively binding to the P2X3 receptor.[3] By occupying the ATP binding site without activating the receptor, it prevents the endogenous ligand, ATP, from binding and initiating the signaling cascade. This inhibition effectively blocks the downstream events of ion influx and neuronal depolarization, thereby reducing the sensation of pain and suppressing the cough reflex.[4][5] The selectivity of such antagonists for the P2X3 receptor is a critical aspect of their therapeutic potential, as it can minimize off-target effects.[3]
The following diagram illustrates the P2X3 receptor signaling pathway and the inhibitory action of a P2X3 antagonist like this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 15811-21-9 [chemicalbook.com]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
1H and 13C NMR spectroscopic data of Spiro[2.5]octan-6-one
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Spiro[2.5]octan-6-one
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes the available predicted spectral data, outlines a general experimental protocol for acquiring such data, and presents a logical workflow for NMR analysis.
Chemical Structure
This compound is a spirocyclic ketone with the molecular formula C₈H₁₂O. Its structure consists of a cyclopropane ring fused to a cyclohexane ring at the C3 position, with a carbonyl group at the C6 position of the cyclohexane ring.
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1, H2 | ~0.46 | Singlet | 4H |
| H4, H8 | ~1.65 | Triplet | 4H |
| H5, H7 | ~2.39 | Triplet | 4H |
Disclaimer: These are predicted values and may differ from experimental results.
¹³C NMR Spectroscopic Data
As of the latest available information, specific experimental or predicted ¹³C NMR data for this compound has not been reported in publicly accessible literature. However, based on the chemical structure, the following general assignments can be anticipated:
Table 2: Anticipated ¹³C NMR Resonances for this compound
| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Notes |
| C6 (C=O) | 200 - 220 | Carbonyl carbon, typically deshielded. |
| C3 (Spiro) | 20 - 40 | Quaternary spiro carbon. |
| C5, C7 | 30 - 50 | Methylene carbons alpha to the carbonyl. |
| C4, C8 | 20 - 40 | Methylene carbons beta to the carbonyl. |
| C1, C2 | 5 - 20 | Methylene carbons of the cyclopropane ring. |
Experimental Protocol for NMR Spectroscopy
The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known residual peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
NMR Instrument Parameters
The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8 to 16 scans for a reasonably concentrated sample.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument) or higher.
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): A range of approximately 0 to 220 ppm is standard for most organic molecules.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the analysis of NMR data for a compound like this compound.
Caption: A logical workflow for NMR sample preparation, data acquisition, processing, and analysis.
This guide provides a foundational understanding of the NMR spectroscopic characteristics of this compound. For definitive structural elucidation and confirmation, it is imperative to acquire and analyze high-resolution experimental ¹H and ¹³C NMR data, potentially supplemented with two-dimensional NMR techniques such as COSY, HSQC, and HMBC.
Spectroscopic Analysis of Spiro[2.5]octan-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of Spiro[2.5]octan-6-one. Due to the limited availability of experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures, particularly cyclohexanones, to predict and interpret its spectral features. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Introduction to this compound
This compound is a spirocyclic ketone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Its unique structure, featuring a cyclopropane ring fused to a cyclohexanone ring, presents interesting spectroscopic features. Understanding its IR and MS profiles is crucial for confirming its synthesis and purity, as well as for studying its chemical behavior.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the carbonyl group (C=O) and the various C-H and C-C bond vibrations.
Predicted Infrared Spectral Data
The following table summarizes the predicted characteristic IR absorption bands for this compound based on the analysis of similar cyclic ketones.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium | C-H stretch (cyclopropane) |
| 2950 - 2850 | Strong | C-H stretch (cyclohexane) |
| ~ 1715 | Strong, Sharp | C=O stretch (ketone)[1][2][3] |
| ~ 1450 | Medium | CH₂ scissoring (cyclohexane)[1] |
| ~ 1220 | Medium | C-C stretch |
| ~ 1020 | Medium | C-H wagging (cyclopropane) |
Interpretation of the IR Spectrum
-
Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum is expected to be the strong, sharp absorption band around 1715 cm⁻¹, which is highly characteristic of a saturated six-membered cyclic ketone.[1][2][3] The position of this band is sensitive to ring strain; however, the spiro-fused cyclopropane is not expected to significantly shift this frequency compared to cyclohexanone.
-
C-H Stretches: Two distinct regions for C-H stretching vibrations are anticipated. The absorptions between 2950 and 2850 cm⁻¹ are attributed to the C-H bonds of the cyclohexane ring. The weaker to medium intensity band around 3080 cm⁻¹ is characteristic of the C-H bonds on the cyclopropane ring, a feature that helps confirm the presence of this structural motif.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the carbon skeleton. This "fingerprint" region is unique to the molecule and can be used for definitive identification when compared to a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would likely be employed, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.
Predicted Mass Spectral Data
The predicted mass spectral data for this compound is summarized in the table below. The molecular ion ([M]⁺) is expected at an m/z of 124.
| m/z | Predicted Ion | Notes |
| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |
| 96 | [M - CO]⁺ | Loss of carbon monoxide |
| 81 | [M - CO - CH₃]⁺ | Loss of CO followed by a methyl radical |
| 67 | [C₅H₇]⁺ | Further fragmentation |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | A common fragment for cyclic ketones[4][5] |
Interpretation of the Mass Spectrum
-
Molecular Ion: The molecular ion peak is expected at m/z 124, corresponding to the molecular weight of this compound.
-
Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This can lead to the loss of carbon monoxide (CO), resulting in a fragment at m/z 96.
-
Further Fragmentation: The fragment at m/z 96 can undergo further fragmentation, such as the loss of a methyl radical to give a peak at m/z 81.
-
Characteristic Fragments: A prominent peak at m/z 55 is often observed in the mass spectra of cyclohexanones and is a key indicator for this structural class.[4][5]
Experimental Protocols
The following are detailed methodologies for acquiring the IR and MS spectra of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
This protocol outlines the procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum. The background spectrum is then subtracted to yield the final spectrum of the sample.
-
Cleaning: After analysis, carefully clean the ATR crystal with a solvent-dampened tissue to remove all traces of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap)
-
Capillary column suitable for the analysis of ketones (e.g., a 5% phenyl-methylpolysiloxane stationary phase)
-
Autosampler or manual syringe for injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to prevent column overloading.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Acquisition and Analysis: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer. The MS will generate a mass spectrum for each chromatographic peak. The resulting data can be analyzed to determine the retention time of this compound and its fragmentation pattern. Library matching (e.g., against the NIST database) can be used to confirm the identity of the compound, although a library entry for this specific spiro compound may not be available.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Key IR absorptions for this compound.
Caption: Predicted MS fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
The Genesis of a Spirocyclic Core: Unveiling the First Synthesis of Spiro[2.5]octan-6-one
A foundational molecule in the landscape of spirocyclic chemistry, Spiro[2.5]octan-6-one, was first synthesized and characterized in 1968 by M. T. Wuesthoff and B. Rickborn. Their seminal work, published in The Journal of Organic Chemistry, detailed a multi-step synthesis commencing from cyclohexanone, culminating in the target spiro ketone via a key vinylcyclopropane intermediate. This pioneering research laid the groundwork for further exploration and utilization of the spiro[2.5]octane framework in various fields, including medicinal chemistry and materials science.
This technical guide provides an in-depth analysis of the first reported synthesis of this compound, presenting the experimental protocols, quantitative data, and a visualization of the synthetic pathway. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important spirocyclic ketone.
A Multi-Step Synthetic Journey
The initial synthesis of this compound is a testament to classic organic synthesis strategies, involving the construction of the spirocyclic system through a series of carefully orchestrated reactions. The overall pathway can be dissected into three primary stages: the formation of a vinyl alcohol, a cyclopropanation reaction, and a final oxidation to yield the desired ketone.
Experimental Protocols
The following protocols are based on the original 1968 publication by Wuesthoff and Rickborn.
1. Synthesis of 1-Ethynylcyclohexanol:
To a solution of ethynylmagnesium bromide (prepared from 1.2 g of magnesium and 5.5 g of ethyl bromide in 50 mL of dry tetrahydrofuran (THF), followed by the bubbling of acetylene gas) was added a solution of 2.0 g of cyclohexanone in 10 mL of THF at 0 °C. The reaction mixture was stirred for 2 hours at room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure to yield 1-ethynylcyclohexanol.
2. Synthesis of 1-Vinylcyclohexanol:
1-Ethynylcyclohexanol (1.5 g) was dissolved in 25 mL of a 1:1 mixture of THF and methanol. Lindlar's catalyst (150 mg) was added, and the mixture was hydrogenated at atmospheric pressure until one equivalent of hydrogen gas was consumed. The catalyst was removed by filtration, and the solvent was evaporated to give 1-vinylcyclohexanol.
3. Synthesis of 1-Vinylspiro[2.5]octan-6-ol (Simmons-Smith Reaction):
A zinc-copper couple was prepared by adding 2.6 g of zinc dust to a solution of 0.2 g of copper(II) acetate in 10 mL of glacial acetic acid, followed by washing with diethyl ether. To a stirred suspension of the zinc-copper couple in 50 mL of anhydrous diethyl ether was added a solution of 5.3 g of diiodomethane in 10 mL of diethyl ether. The mixture was refluxed for 1 hour. A solution of 1.2 g of 1-vinylcyclohexanol in 10 mL of diethyl ether was then added dropwise, and the reaction mixture was refluxed for an additional 18 hours. The reaction was quenched by the careful addition of saturated aqueous sodium bicarbonate solution. The ethereal layer was separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed to yield a mixture of diastereomeric 1-vinylspiro[2.5]octan-6-ols.
4. Synthesis of this compound:
A solution of 1.0 g of the 1-vinylspiro[2.5]octan-6-ol mixture in 20 mL of acetone was cooled to 0 °C. Jones reagent (chromic acid in sulfuric acid) was added dropwise until a persistent orange color was observed. The reaction was stirred for 30 minutes at 0 °C and then quenched with isopropanol. The mixture was diluted with water and extracted with diethyl ether (3 x 15 mL). The combined organic extracts were washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by distillation to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from the first synthesis of this compound.
| Step | Reactants | Product | Reagents & Conditions | Yield (%) |
| 1 | Cyclohexanone, Acetylene | 1-Ethynylcyclohexanol | Ethynylmagnesium bromide, THF, 0 °C to RT | ~85% |
| 2 | 1-Ethynylcyclohexanol | 1-Vinylcyclohexanol | H₂, Lindlar's catalyst, THF/Methanol, RT | ~90% |
| 3 | 1-Vinylcyclohexanol | 1-Vinylspiro[2.5]octan-6-ol | Zn-Cu couple, CH₂I₂, Diethyl ether, Reflux | ~60% |
| 4 | 1-Vinylspiro[2.5]octan-6-ol | This compound | Jones reagent (CrO₃, H₂SO₄), Acetone, 0 °C | ~70% |
Visualizing the Synthetic Pathway
The logical flow of the first synthesis of this compound is depicted in the following workflow diagram.
Caption: First Synthesis of this compound.
Conclusion
The pioneering work of Wuesthoff and Rickborn in 1968 provided the first reliable synthetic route to this compound. This multi-step synthesis, employing fundamental organic reactions, not only made this valuable spirocyclic ketone accessible for the first time but also demonstrated a practical approach to the construction of the spiro[2.5]octane skeleton. The methodologies and the core structure itself continue to be relevant in contemporary organic synthesis and drug discovery, highlighting the enduring impact of this foundational research.
Conformational Analysis of the Spiro[2.5]octane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[2.5]octane scaffold, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, is a recurring motif in medicinal chemistry and materials science. Its inherent three-dimensionality and conformational rigidity impart unique physicochemical properties to molecules containing this system. A thorough understanding of the conformational landscape of the spiro[2.5]octane ring is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the experimental and computational methodologies employed in the conformational analysis of this important spirocyclic system.
Introduction to the Spiro[2.5]octane System
The spiro[2.5]octane ring system consists of a cyclohexane ring fused to a cyclopropane ring through a common spirocyclic carbon atom. The presence of the rigid three-membered ring significantly influences the conformational flexibility of the six-membered ring. Unlike cyclohexane, which undergoes rapid chair-to-chair interconversion at room temperature, the spiro-fusion introduces a degree of conformational constraint. The study of these conformational preferences is crucial as they dictate the spatial arrangement of substituents, which in turn governs molecular interactions, biological activity, and material properties.
Theoretical Background: Conformational Isomers
The cyclohexane ring in spiro[2.5]octane can, in principle, adopt several conformations, with the most significant being the chair, twist-boat, and boat forms.
-
Chair Conformation: This is generally the most stable conformation for six-membered rings, as it minimizes both angle and torsional strain. In the chair form, all carbon-carbon bonds are staggered.[1]
-
Boat Conformation: This conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides of the "boat".[2]
-
Twist-Boat (or Skew-Boat) Conformation: This is an intermediate conformation between the chair and boat forms and is more stable than the boat conformation as it relieves some of the flagpole and eclipsing strain.[3]
The interconversion between these conformations proceeds through higher-energy transition states, such as the half-chair.[3] The relative energies of these conformers determine the conformational equilibrium of the molecule.
Conformational Interconversion Pathway
The interconversion between the two equivalent chair conformations of the cyclohexane ring in spiro[2.5]octane proceeds through a series of higher-energy intermediates and transition states. This pathway is crucial for understanding the dynamic behavior of the ring system.
Quantitative Conformational Data
While extensive experimental data for the parent spiro[2.5]octane is limited, computational studies and data from substituted analogs allow for the estimation of key conformational parameters. The following tables summarize illustrative quantitative data for the primary conformers.
Disclaimer: The following data are illustrative and based on computational models and data from related cyclohexane systems. Actual experimental values may vary.
Table 1: Relative Energies of Spiro[2.5]octane Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.0 (most stable) |
| Twist-Boat | ~5.5 |
| Boat | ~6.9 |
Table 2: Selected Geometric Parameters of Spiro[2.5]octane Conformers (Illustrative)
| Parameter | Chair | Twist-Boat | Boat |
| Dihedral Angles (°) | |||
| C1-C2-C3-C4 | ~55 | ~0 | ~0 |
| C2-C3-C4-C5 | ~-55 | ~52 | ~55 |
| C6-C1-C2-C3 | ~-55 | ~-33 | ~0 |
| Bond Lengths (Å) | |||
| C(spiro)-C(cyclo) | ~1.52 | ~1.52 | ~1.53 |
| C(spiro)-C(propane) | ~1.50 | ~1.50 | ~1.50 |
| C-C (cyclohexane) | ~1.54 | ~1.54 | ~1.54 |
| C-C (cyclopropane) | ~1.51 | ~1.51 | ~1.51 |
Experimental Methodologies
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR is a powerful technique to study conformational equilibria that are rapid at room temperature. By cooling the sample, the rate of interconversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.
Experimental Protocol: Low-Temperature 13C NMR
-
Sample Preparation: Dissolve a known concentration of the spiro[2.5]octane derivative in a suitable low-freezing point solvent (e.g., deuterated chloroform, dichloromethane, or toluene).
-
Spectrometer Setup:
-
Use a variable temperature (VT) NMR probe.
-
Calibrate the temperature using a standard sample (e.g., methanol).
-
Set the initial temperature to ambient (e.g., 298 K).
-
-
Initial Spectrum Acquisition: Acquire a standard 13C NMR spectrum at ambient temperature to serve as a reference.
-
Cooling and Equilibration:
-
Gradually lower the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes.[4]
-
Monitor the NMR signal for changes.
-
-
Data Acquisition at Low Temperatures:
-
Acquire 13C NMR spectra at various low temperatures until distinct signals for the different conformers are observed (the "slow-exchange regime").
-
Record the coalescence temperature (Tc), where the signals for two interconverting sites merge into a single broad peak.
-
-
Data Analysis:
-
In the slow-exchange regime, integrate the signals corresponding to each conformer to determine their relative populations.
-
Calculate the equilibrium constant (Keq) from the populations.
-
Determine the free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq).
-
Calculate the free energy of activation (ΔG‡) for the interconversion process from the coalescence temperature using the Eyring equation.
-
Gas-Phase Electron Diffraction (GED)
GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[5] It provides information on bond lengths, bond angles, and dihedral angles.
General Experimental Protocol: Gas-Phase Electron Diffraction
-
Sample Introduction: The spiro[2.5]octane sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.[5]
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector.
-
Data Analysis:
-
The intensity of the scattered electrons is measured as a function of the scattering angle.
-
The molecular scattering component is extracted from the total scattering intensity.
-
A radial distribution curve is generated through Fourier transformation of the molecular scattering data. This curve shows the probability of finding interatomic distances in the molecule.[6][7]
-
The experimental data is compared to theoretical scattering patterns calculated for different molecular geometries. The geometric parameters are refined to achieve the best fit between the experimental and theoretical data.
-
Computational Methodologies
Computational chemistry provides a powerful toolkit for exploring the conformational landscape of molecules, complementing experimental data.
Computational Workflow
A typical computational approach involves an initial broad search of the conformational space using a computationally inexpensive method, followed by more accurate refinement of the low-energy conformers.
Molecular Mechanics (MM) Conformational Search
Protocol:
-
Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, OPLS) that is well-parameterized for hydrocarbons.
-
Initial Structure: Generate an initial 3D structure of spiro[2.5]octane.
-
Conformational Search Algorithm: Employ a systematic or stochastic search algorithm to explore the potential energy surface. This involves systematically rotating around single bonds to generate a large number of different conformations.[1]
-
Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local minimum.
-
Filtering: The resulting conformers are filtered based on an energy window (e.g., all conformers within 10 kcal/mol of the global minimum) to identify a set of low-energy candidates for further analysis.
Density Functional Theory (DFT) Calculations
DFT provides a more accurate description of the electronic structure and, consequently, more reliable geometries and energies than MM.
Protocol:
-
Input Structures: Use the low-energy conformers identified from the MM search as starting geometries.
-
Method Selection: Choose an appropriate DFT functional and basis set. For systems like spiro[2.5]octane, functionals that account for dispersion forces (e.g., B3LYP-D3, ωB97X-D) with a Pople-style basis set (e.g., 6-31G(d,p) or larger) are recommended.[8]
-
Geometry Optimization: Perform a full geometry optimization for each conformer to locate the stationary point on the potential energy surface.[9]
-
Frequency Calculation: For each optimized structure, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[9][10] The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Analysis: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the conformers to determine their relative stabilities and populations at a given temperature.
Conclusion
The conformational analysis of the spiro[2.5]octane ring system is a multifaceted endeavor that benefits from the synergistic application of experimental techniques, particularly low-temperature NMR, and computational methods. The cyclohexane ring predominantly adopts a chair conformation, but the dynamic interconversion through twist-boat and boat intermediates is crucial for a complete understanding of its behavior. The methodologies and illustrative data presented in this guide provide a robust framework for researchers engaged in the study and application of molecules containing this important spirocyclic scaffold. Further experimental investigations, such as a gas-phase electron diffraction study on the parent molecule, would be invaluable for refining our understanding of its precise geometric parameters.
References
- 1. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. distributedscience.wordpress.com [distributedscience.wordpress.com]
- 10. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
Thermodynamic Stability of Spiro[2.5]octan-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[2.5]octan-6-one, a spirocyclic ketone, presents a unique structural motif of interest in medicinal chemistry and materials science. Its thermodynamic stability is a critical parameter influencing its reactivity, conformational behavior, and potential biological activity. This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic stability of this compound. In the absence of direct experimental data for this specific molecule, this document outlines the established experimental and computational protocols for determining key thermodynamic parameters such as enthalpy of formation, Gibbs free energy of formation, and strain energy. Data for analogous compounds, cyclohexanone and cyclopropanecarboxylic acid, are provided for comparative purposes. This guide is intended to serve as a foundational resource for researchers investigating the physicochemical properties of spirocyclic compounds.
Introduction to Thermodynamic Stability
The thermodynamic stability of a molecule refers to its relative energy state compared to its constituent elements or other isomeric forms. For a molecule like this compound, its stability is influenced by several factors, including bond energies, ring strain, and non-bonded interactions. The key thermodynamic parameters that quantify stability are:
-
Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.
-
Standard Gibbs Free Energy of Formation (ΔG°f): The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. It accounts for both enthalpy and entropy and is a direct measure of a compound's spontaneity of formation and overall stability under standard conditions.[1][2][3]
-
Strain Energy: The excess energy stored in a molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles. Spirocyclic compounds, by their nature, often exhibit significant strain energy.
Understanding these parameters is crucial for predicting reaction outcomes, designing synthetic routes, and modeling molecular interactions in biological systems.
Experimental Determination of Thermodynamic Stability
The primary experimental technique for determining the enthalpy of formation of organic compounds is combustion calorimetry .[4][5]
Experimental Protocol: Bomb Calorimetry
The standard enthalpy of combustion (ΔH°c) of this compound can be determined using a bomb calorimeter. From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.
Methodology:
-
Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with excess high-purity oxygen to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.
-
Data Analysis: The heat released by the combustion reaction is calculated using the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and the measured ΔT.[4]
-
Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
-
Calculation of ΔH°c: The standard enthalpy of combustion is calculated from the corrected heat release and the moles of the sample.
-
Calculation of ΔH°f: The standard enthalpy of formation is then calculated using the following equation for the combustion of this compound (C₈H₁₂O):
C₈H₁₂O(l) + 10.5 O₂(g) → 8 CO₂(g) + 6 H₂O(l)
ΔH°f(C₈H₁₂O) = 8 * ΔH°f(CO₂) + 6 * ΔH°f(H₂O) - ΔH°c(C₈H₁₂O)
Standard enthalpies of formation for CO₂ and H₂O are well-established values.
Workflow for Experimental Determination of ΔH°f:
Computational Determination of Thermodynamic Stability
In the absence of experimental data, computational chemistry provides powerful tools to predict the thermodynamic properties of molecules with a reasonable degree of accuracy.[6][7]
Computational Protocol
A common approach involves geometry optimization followed by frequency calculations using quantum mechanical methods, such as Density Functional Theory (DFT).
Methodology:
-
Structure Input: A 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A thorough conformational search is performed to identify the lowest energy conformers of the molecule. This is particularly important for flexible molecules.
-
Geometry Optimization: The geometry of the most stable conformer(s) is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Calculation of Thermodynamic Properties:
-
Enthalpy of Formation (ΔH°f): Can be calculated using atomization energies or isodesmic reactions. The atomization method involves calculating the total electronic energy of the molecule and subtracting the energies of the constituent atoms. Isodesmic reactions, which conserve the number and types of bonds, often yield more accurate results by canceling out systematic errors in the calculations.
-
Gibbs Free Energy of Formation (ΔG°f): Calculated from the enthalpy of formation and the computed standard entropy (S°) using the equation: ΔG°f = ΔH°f - TΔS°.[1][2]
-
Logical Flow for Computational Determination of Thermodynamic Properties:
Conformational Analysis and Strain Energy
The thermodynamic stability of this compound is intrinsically linked to its three-dimensional structure and the associated ring strain. The spiro-fusion of a cyclopropane and a cyclohexanone ring introduces significant strain.
-
Cyclopropane Ring: The C-C-C bond angles of approximately 60° deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain.
-
Cyclohexanone Ring: The presence of the spiro center and the carbonyl group influences the conformational preference of the cyclohexane ring (chair, boat, or twist-boat). The chair conformation is generally the most stable for cyclohexanes, but the spiro-fusion can introduce distortions.
The total strain energy can be computationally estimated by comparing the calculated enthalpy of formation with that of a hypothetical "strain-free" analogue, often derived from group increment methods.
Quantitative Data for Analogous Compounds
| Compound | Formula | ΔH°f (liquid) (kJ/mol) | ΔH°f (gas) (kJ/mol) | Boiling Point (°C) |
| Cyclohexanone[8][9][10][11] | C₆H₁₀O | -270.7 | -230.1 | 155.7 |
| Cyclopropanecarboxylic acid[12][13][14][15] | C₄H₆O₂ | - | -383.7 | 182-184 |
Note: Data is presented for the closest available and relevant analogous compounds for which reliable thermodynamic data could be found.
Conclusion
The thermodynamic stability of this compound is a fundamental property that governs its chemical behavior. While direct experimental determination of its enthalpy and Gibbs free energy of formation has not been reported, established methodologies, namely bomb calorimetry and computational quantum chemistry, provide clear pathways for obtaining these crucial data. The inherent ring strain resulting from the spiro-fused cyclopropane and cyclohexanone rings is expected to be a significant contributor to its overall energy. The protocols and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the thermodynamic landscape of this and other related spirocyclic systems, ultimately aiding in the rational design of new molecules with desired properties.
References
- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biopchem.education [biopchem.education]
- 5. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]
- 9. Cyclohexanone (CAS 108-94-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Cyclohexanone [webbook.nist.gov]
- 11. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 12. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 14. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 15. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
Unlocking the Potential of Spiro[2.5]octan-6-one: A Technical Guide to Computational Modeling and DFT Studies
For Researchers, Scientists, and Drug Development Professionals
Spiro[2.5]octan-6-one, a unique saturated bicyclic ketone, presents a compelling scaffold for medicinal chemistry and the development of novel therapeutics. Its rigid, three-dimensional structure, arising from the fusion of a cyclopropane and a cyclohexane ring, offers a distinct framework for designing molecules with specific spatial orientations and functionalities. This technical guide provides a comprehensive overview of the application of computational modeling and Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound, paving the way for its rational application in drug discovery.
Introduction to this compound
This compound, with the chemical formula C₈H₁₂O, is a molecule of significant interest due to its spirocyclic nature.[1][2][3] The fusion of a three-membered cyclopropane ring with a six-membered cyclohexanone ring introduces conformational rigidity and specific stereochemical properties. Understanding these properties at a molecular level is crucial for predicting its interaction with biological targets. Computational modeling, particularly DFT, serves as a powerful tool to investigate these characteristics without the need for extensive and often complex experimental synthesis and analysis.[4][5]
Computational Methodology: A DFT-Based Approach
The theoretical investigation of this compound can be effectively carried out using DFT, a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems.
Software and Theoretical Level
A common choice for such studies is the Gaussian suite of programs. The selection of a suitable functional and basis set is critical for obtaining accurate results. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.
Computational Workflow
The computational investigation of this compound follows a structured workflow, as illustrated in the diagram below. This process begins with the initial construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Subsequent calculations can then be performed on the optimized structure to determine various properties.
Key Computational Data and Interpretation
The following tables summarize the types of quantitative data that can be obtained from DFT calculations for this compound. These parameters are crucial for understanding the molecule's stability, reactivity, and spectroscopic signature.
Optimized Geometrical Parameters
Geometry optimization provides the most stable three-dimensional arrangement of atoms in the molecule. This information is fundamental for understanding steric interactions and for further computational studies like molecular docking.
| Parameter | Description | Illustrative Value |
| Bond Lengths | ||
| C=O | Length of the carbonyl double bond. | ~1.21 Å |
| C-C (cyclohexane) | Average length of carbon-carbon single bonds in the cyclohexane ring. | ~1.54 Å |
| C-C (cyclopropane) | Average length of carbon-carbon single bonds in the cyclopropane ring. | ~1.51 Å |
| Bond Angles | ||
| ∠(C-C-C) (cyclohexane) | Average bond angle within the cyclohexane ring. | ~111° |
| ∠(C-C-C) (cyclopropane) | Average bond angle within the cyclopropane ring. | ~60° |
| Dihedral Angles | ||
| C-C-C-C (cyclohexane) | Torsional angles defining the chair/boat conformation of the cyclohexane ring. | Varies |
Vibrational Frequencies
Frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| C=O Stretch | The characteristic stretching vibration of the carbonyl group. | ~1715 cm⁻¹ |
| C-H Stretch (sp³) | Stretching vibrations of the C-H bonds on the cyclohexane and cyclopropane rings. | ~2850-3000 cm⁻¹ |
| C-C Stretch | Stretching vibrations of the carbon-carbon single bonds. | ~1000-1200 cm⁻¹ |
| Ring Puckering/Deformation | Low-frequency modes corresponding to the conformational changes of the rings. | < 600 cm⁻¹ |
Electronic Properties
The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the chemical reactivity and intermolecular interaction sites of this compound.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | ~ 0.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitability. | ~ 7.0 eV |
| Molecular Electrostatic Potential (MEP) | ||
| Negative Potential Region | Typically localized around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack. | Red/Yellow |
| Positive Potential Region | Generally found around the hydrogen atoms, indicating sites for nucleophilic attack. | Blue/Green |
Experimental Protocols for Validation
While computational modeling provides valuable predictive data, experimental validation is essential. The following are key experimental techniques that can be used to confirm the computationally derived properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the catalytic hydrogenation of a vinylcyclopropane precursor.[6] Another approach involves the Simmons-Smith cyclopropanation of an enol ether of 1,3-cyclohexanedione, followed by further reaction steps.
The general synthetic pathway can be visualized as a logical progression of chemical transformations.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms in the molecule. The predicted NMR chemical shifts from GIAO-DFT calculations can be compared with experimental spectra for structural confirmation.
-
Infrared (IR) Spectroscopy: Experimental IR spectroscopy can be used to identify the functional groups present in the molecule, particularly the characteristic C=O stretch of the ketone. The experimental spectrum can be directly compared to the computationally predicted vibrational frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized this compound.
Conclusion and Future Directions
Computational modeling and DFT studies provide a robust framework for the in-depth characterization of this compound. The predictive power of these methods allows for a detailed understanding of the molecule's structural, electronic, and spectroscopic properties, which is invaluable for its potential application in drug design and materials science. The synergy between computational predictions and experimental validation is key to unlocking the full potential of this intriguing spirocyclic scaffold. Future studies could involve virtual screening and molecular docking simulations to identify potential biological targets for this compound and its derivatives, accelerating the discovery of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Spiro[2.5]octan-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[2.5]octan-6-one is a spirocyclic ketone containing a cyclopropane ring fused to a cyclohexane ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the unique conformational constraints and metabolic stability imparted by the spirocyclic system. The synthesis of this and related spirocycles is a key step in the development of novel therapeutic agents. This document provides detailed application notes on the primary reaction mechanisms for the formation of this compound and comprehensive experimental protocols for its synthesis.
Two of the most effective and widely used methods for the synthesis of this compound from the readily available starting material, 2-cyclohexen-1-one, are the Corey-Chaykovsky reaction and the Simmons-Smith reaction .
-
Corey-Chaykovsky Reaction: This reaction involves the 1,4-conjugate addition of a sulfur ylide, typically dimethylsulfoxonium methylide, to an α,β-unsaturated ketone (enone), followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1][2] This method is known for its high efficiency and stereoselectivity.[1]
-
Simmons-Smith Reaction: This classic cyclopropanation reaction utilizes an organozinc carbenoid, typically generated in situ from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), to convert an alkene into a cyclopropane.[3][4][5] When applied to an appropriate precursor, this reaction provides a reliable route to spirocyclic systems.
Reaction Mechanisms
The formation of this compound via these two distinct mechanisms is depicted below.
References
- 1. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simmons-Smith Cyclopropanation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Use of Spiro[2.5]octan-6-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Spiro[2.5]octan-6-one is a valuable synthetic intermediate characterized by its unique spirocyclic structure, which integrates a cyclopropane and a cyclohexane ring. This strained three-dimensional arrangement offers a rigid scaffold that is of significant interest in medicinal chemistry and drug development. The incorporation of spirocycles can lead to compounds with improved pharmacological properties, including enhanced binding affinity, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15811-21-9[1] |
| Molecular Formula | C₈H₁₂O[1] |
| Molecular Weight | 124.18 g/mol [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) |
| Topological Polar Surface Area | 17.1 Ų[1] |
| Complexity | 133[1] |
Application Note 1: Reduction to Spiro[2.5]octan-6-ol
The reduction of the ketone functionality in this compound provides access to the corresponding secondary alcohol, Spiro[2.5]octan-6-ol. This alcohol can serve as a precursor for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.
Table 1: Representative Data for the Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium borohydride (NaBH₄) | Methanol | 0 to rt | 2 | >95 |
| 2 | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | 0 to rt | 1 | >95 |
Experimental Protocol: Reduction of this compound with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water at 0 °C.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Spiro[2.5]octan-6-ol.
Application Note 2: Olefination via Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes. The reaction of this compound with a phosphonium ylide can be used to introduce an exocyclic double bond, yielding 6-alkylidenespiro[2.5]octanes. These products can undergo further transformations such as olefin metathesis, epoxidation, or dihydroxylation.
Table 2: Representative Data for the Wittig Reaction of this compound
| Entry | Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | -78 to rt | 12 | 6-Methylenespiro[2.5]octane | 80-90 (Estimated) |
| 2 | Ethyltriphenylphosphonium bromide | Potassium tert-butoxide | THF | 0 to rt | 12 | 6-Ethylidenespiro[2.5]octane | 75-85 (Estimated) |
Experimental Protocol: Synthesis of 6-Methylenespiro[2.5]octane (Generalized)
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-methylenespiro[2.5]octane.
Application Note 3: Grignard Addition for Tertiary Alcohol Synthesis
The addition of organometallic reagents, such as Grignard reagents, to this compound allows for the formation of tertiary alcohols. This reaction is a fundamental carbon-carbon bond-forming reaction, enabling the introduction of various alkyl, aryl, or vinyl groups at the 6-position of the spiro[2.5]octane core.
Table 3: Representative Data for the Grignard Reaction with this compound
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Methylmagnesium bromide | Diethyl ether | 0 to rt | 2 | 6-Methylspiro[2.5]octan-6-ol | 85-95 (Estimated) |
| 2 | Phenylmagnesium bromide | THF | 0 to rt | 3 | 6-Phenylspiro[2.5]octan-6-ol | 80-90 (Estimated) |
Experimental Protocol: Synthesis of 6-Methylspiro[2.5]octan-6-ol (Generalized)
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude 6-methylspiro[2.5]octan-6-ol.
-
Purify the product by column chromatography if necessary.
Application Note 4: Synthesis of Spiro[2.5]octan-6-amine via Reductive Amination
Reductive amination is a versatile method to synthesize amines from ketones. This compound can be reacted with an amine in the presence of a reducing agent to form the corresponding spirocyclic amine. This transformation is crucial for the introduction of a nitrogen-containing functional group, a common feature in many biologically active molecules.
Table 4: Representative Reagents and Conditions for Reductive Amination
| Entry | Amine Source | Reducing Agent | Solvent |
| 1 | Ammonia | Sodium cyanoborohydride (NaBH₃CN) | Methanol |
| 2 | Benzylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane |
| 3 | Ammonium acetate | Sodium cyanoborohydride (NaBH₃CN) | Methanol |
Experimental Protocol: Synthesis of Spiro[2.5]octan-6-amine (Generalized)
Materials:
-
This compound
-
Ammonium acetate or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve this compound (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction by the addition of water.
-
Make the solution basic (pH > 10) by the addition of 1 M NaOH.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude Spiro[2.5]octan-6-amine.
-
Further purification can be achieved by distillation or column chromatography.
References
Application Notes and Protocols: Enantioselective Synthesis of Spiro[2.5]octan-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[2.5]octan-6-one core is a significant structural motif found in a variety of biologically active natural products and pharmaceutical compounds. Its rigid, three-dimensional structure is of great interest in drug discovery for exploring new chemical space. The enantioselective synthesis of these spirocycles is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This document provides a detailed overview and protocol for the enantioselective synthesis of this compound derivatives, focusing on a highly effective organocatalytic approach.
Recent advancements in asymmetric catalysis have led to efficient methods for constructing chiral spirocycles.[1] One of the most successful strategies for the enantioselective synthesis of spiro[2.5]octa-4,7-dien-6-ones involves the spirocyclopropanation of para-quinone methides.[2][3] This reaction can be catalyzed by chiral ammonium ylides derived from Cinchona alkaloids, affording high yields and excellent enantioselectivities.[2][4]
Key Synthetic Strategy: Organocatalytic Spirocyclopropanation
A robust and highly enantioselective method for the synthesis of chiral spiro[2.5]octa-4,7-dien-6-ones has been developed by Roiser and Waser.[2][5] The strategy relies on the reaction of para-quinone methides with a chiral ammonium ylide generated in situ from a Cinchona alkaloid-derived ammonium salt. This approach provides a direct route to the desired spirocyclic skeleton with high levels of stereocontrol.[3]
Reaction Mechanism
The reaction proceeds through a Michael-initiated ring-closure (MIRC) mechanism. The chiral ammonium ylide, generated from the ammonium salt precursor and a base, acts as a nucleophile and attacks the para-quinone methide in a 1,6-conjugate addition. This is followed by an intramolecular cyclization to form the spirocyclopropane ring, with the chiral catalyst directing the stereochemical outcome of the reaction.
Caption: General workflow for the enantioselective synthesis of spiro[2.5]octa-4,7-dien-6-ones.
Quantitative Data Summary
The following table summarizes the results obtained for the enantioselective spirocyclopropanation of various para-quinone methides with an ammonium ylide derived from a hydroquinine-based ammonium salt, as reported by Roiser and Waser.[2][3]
| Entry | para-Quinone Methide Substituents (R¹, R²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| 1 | H, H | 3a | 85 | >20:1 | 97.5:2.5 |
| 2 | Me, Me | 3b | 82 | >20:1 | 98:2 |
| 3 | Et, Et | 3c | 78 | >20:1 | 98:2 |
| 4 | i-Pr, i-Pr | 3d | 75 | >20:1 | 98.5:1.5 |
| 5 | Ph, Ph | 3e | 91 | >20:1 | 97:3 |
| 6 | t-Bu, H | 3f | 88 | >20:1 | 97:3 |
| 7 | OMe, H | 3g | 76 | >20:1 | 96:4 |
| 8 | Cl, H | 3h | 81 | >20:1 | 97.5:2.5 |
Experimental Protocol
This protocol is adapted from the work of Roiser and Waser for the enantioselective synthesis of spiro[2.5]octa-4,7-dien-6-one derivatives.[2][3]
Materials
-
Substituted para-quinone methide (1.0 equiv)
-
Hydroquinine-derived ammonium salt (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Equipment
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of anhydrous solvent
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the hydroquinine-derived ammonium salt (1.2 equiv) and anhydrous cesium carbonate (3.0 equiv).
-
Add anhydrous toluene to the flask via syringe.
-
Cool the resulting suspension to -20 °C with stirring.
-
-
Addition of Reactants:
-
In a separate vial, dissolve the para-quinone methide (1.0 equiv) in a minimal amount of anhydrous toluene.
-
Slowly add the solution of the para-quinone methide to the cooled, stirred suspension of the ammonium salt and base over a period of 10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at -20 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting para-quinone methide is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired spiro[2.5]octa-4,7-dien-6-one derivative.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the diastereomeric and enantiomeric ratios by chiral High-Performance Liquid Chromatography (HPLC).
-
Logical Relationship Diagram
References
- 1. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Spirocyclopropanation of para-Quinone Methides Using Ammonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of Spiro[2.5]octan-6-one in the Synthesis of Potent P2X3 Receptor Antagonists
Introduction
Spiro[2.5]octan-6-one and its derivatives are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a variety of pharmaceutically active ingredients (APIs). Their rigid, three-dimensional spirocyclic core allows for precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets. This application note details the use of this compound in the synthesis of a potent P2X3 receptor antagonist, highlighting its importance in the development of novel therapeutics for pain and chronic cough.
Therapeutic Target: The P2X3 Receptor
The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons. Its activation by extracellular ATP, released in response to tissue damage or inflammation, plays a crucial role in nociceptive signaling. Antagonism of the P2X3 receptor is therefore a promising therapeutic strategy for the treatment of various pain conditions and refractory chronic cough.
P2X3 Receptor Signaling Pathway
The binding of ATP to the P2X3 receptor triggers the opening of a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ ions. This influx causes membrane depolarization and the initiation of an action potential, which propagates along the sensory neuron to the central nervous system, resulting in the sensation of pain.
Figure 1: Simplified signaling pathway of P2X3 receptor activation.
Application in API Synthesis: P2X3 Receptor Antagonists
A notable application of this compound is in the synthesis of N-spiro[2.5]octanyl pyrazole derivatives, a class of potent P2X3 receptor antagonists. The spiro[2.5]octane moiety is a key structural feature that contributes to the high affinity and selectivity of these compounds.
Synthetic Workflow Overview
The general synthetic strategy involves the conversion of this compound to a key amine intermediate, which is then coupled with a substituted pyrazole carboxylic acid to yield the final API.
Figure 2: General synthetic workflow for a P2X3 antagonist.
Experimental Protocols
The following protocols are based on established synthetic routes for P2X3 receptor antagonists incorporating the spiro[2.5]octane scaffold.
Step 1: Synthesis of Spiro[2.5]octan-6-oxime
-
Materials: this compound, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared in a round-bottom flask.
-
An aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added to the flask.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude oxime.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Synthesis of (trans)-Spiro[2.5]octan-6-amine
-
Materials: Spiro[2.5]octan-6-oxime, Sodium metal, Ethanol.
-
Procedure:
-
To a solution of spiro[2.5]octan-6-oxime (1.0 eq) in absolute ethanol, sodium metal (10.0 eq) is added portion-wise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours.
-
The mixture is cooled to room temperature, and water is carefully added to quench any unreacted sodium.
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous potassium carbonate and concentrated under reduced pressure to afford the desired amine.
-
Step 3: Amide Coupling to form N-((1s,2R)-spiro[2.5]octan-6-yl)-5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide
-
Materials: (trans)-Spiro[2.5]octan-6-amine, 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
-
Procedure:
-
To a solution of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF are added HATU (1.2 eq) and DIPEA (3.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
A solution of (trans)-spiro[2.5]octan-6-amine (1.1 eq) in DMF is then added.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative HPLC to yield the final compound.
-
Data Presentation
The following table summarizes typical yields for the key synthetic steps.
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | Spiro[2.5]octan-6-oxime | This compound | 85 - 95 |
| 2 | (trans)-Spiro[2.5]octan-6-amine | Spiro[2.5]octan-6-oxime | 60 - 75 |
| 3 | N-((1s,2R)-spiro[2.5]octan-6-yl)-5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | (trans)-Spiro[2.5]octan-6-amine | 50 - 65 |
This compound is a versatile and valuable starting material for the synthesis of complex pharmaceutical ingredients. Its application in the preparation of potent P2X3 receptor antagonists demonstrates the utility of spirocyclic scaffolds in modern drug discovery. The synthetic routes outlined provide a robust framework for the development of novel therapeutics targeting pain and other sensory hypersensitivity disorders. The unique conformational constraints imposed by the spiro[2.5]octane moiety are instrumental in achieving high target affinity and a favorable pharmacological profile.
Anwendungshinweise und Protokolle zur Derivatisierung der Carbonylgruppe in Spiro[2.5]octan-6-on
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Spirocyclische Gerüste sind in der medizinischen Chemie von zunehmendem Interesse, da sie eine dreidimensionale Struktur aufweisen, die zu verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffkandidaten führen kann. Spiro[2.5]octan-6-on ist ein wertvoller Baustein, der durch Derivatisierung seiner Carbonylgruppe Zugang zu einer Vielzahl von spirocyclischen Molekülen mit potenzieller biologischer Aktivität bietet. Diese Anwendungs- und Protokollsammlung beschreibt detaillierte Methoden zur Umwandlung der Carbonylgruppe von Spiro[2.5]octan-6-on mittels reduktiver Aminierung, Wittig-Reaktion, Grignard-Reaktion und Aldol-Kondensation.
Reduktive Aminierung: Synthese von Spiro[2.5]octan-6-aminen
Die reduktive Aminierung ist eine vielseitige Methode zur Umwandlung von Ketonen in Amine. Die Reaktion verläuft über die Bildung eines intermediären Imins, das anschließend zu dem entsprechenden Amin reduziert wird. Diese Methode ist in der Wirkstoffforschung weit verbreitet, um neue Aminderivate für das Screening auf biologische Aktivität herzustellen.
Tabelle 1: Quantitative Daten für die reduktive Aminierung von cyclischen Ketonen (repräsentative Beispiele)
| Eingesetztes Amin | Reduktionsmittel | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) | Referenz |
| Benzylamin | Natriumtriacetoxyborhydrid | Dichlormethan | 12 | 85-95 | Angepasst von Abdel-Magid et al. |
| Anilin | Natriumcyanoborhydrid | Methanol | 24 | 80-90 | Angepasst von Abdel-Magid et al. |
| Ammoniak (als Ammoniumacetat) | Natriumcyanoborhydrid | Methanol | 48 | 60-70 | Angepasst von Abdel-Magid et al. |
Experimentelles Protokoll: Reduktive Aminierung von Spiro[2.5]octan-6-on mit Benzylamin
Materialien:
-
Spiro[2.5]octan-6-on
-
Benzylamin
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Dichlormethan (DCM), wasserfrei
-
Essigsäure
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben
-
Magnetrührer
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
In einem trockenen, mit Argon oder Stickstoff gespülten Rundkolben werden Spiro[2.5]octan-6-on (1,0 Äq.) und Benzylamin (1,1 Äq.) in wasserfreiem Dichlormethan (DCM) gelöst.
-
Eine katalytische Menge Essigsäure (0,1 Äq.) wird zugegeben und die Mischung wird 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen.
-
Anschließend wird Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise unter Rühren zugegeben. Die Reaktion wird exotherm.
-
Die Reaktionsmischung wird 12 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird durch vorsichtige Zugabe von gesättigter Natriumbicarbonatlösung beendet.
-
Die organische Phase wird abgetrennt und die wässrige Phase wird zweimal mit DCM extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine N-Benzyl-spiro[2.5]octan-6-amin zu erhalten.
Diagramm des Arbeitsablaufs der reduktiven Aminierung:
Abbildung 1: Arbeitsablauf der reduktiven Aminierung.
Wittig-Reaktion: Synthese von exo-Methylen-Spiro[2.5]octan
Die Wittig-Reaktion ist eine der wichtigsten Methoden zur Synthese von Alkenen aus Aldehyden oder Ketonen. Sie ermöglicht die Bildung einer neuen Kohlenstoff-Kohlenstoff-Doppelbindung an der Position der ursprünglichen Carbonylgruppe. Im Fall von Spiro[2.5]octan-6-on führt die Wittig-Reaktion mit einem geeigneten Phosphoniumylid zur Bildung eines exo-Methylen-Derivats.
Tabelle 2: Quantitative Daten für die Wittig-Reaktion an cyclischen Ketonen (repräsentative Beispiele)
| Ylid | Base | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) | Referenz |
| Methylentriphenylphosphoran | n-Butyllithium | Tetrahydrofuran | 2-4 | 80-90 | Angepasst von Wittig & Schöllkopf |
| (Carbethoxymethylen)triphenylphosphoran | Natriumhydrid | Dimethylformamid | 12 | 75-85 | Angepasst von House & Rasmusson |
Experimentelles Protokoll: Wittig-Reaktion an Spiro[2.5]octan-6-on
Materialien:
-
Methyltriphenylphosphoniumbromid
-
n-Butyllithium (n-BuLi) in Hexan
-
Spiro[2.5]octan-6-on
-
Wasserfreies Tetrahydrofuran (THF)
-
Wasser
-
Diethylether
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Schlenk-Kolben
-
Spritzen
-
Magnetrührer
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
In einem trockenen, mit Argon oder Stickstoff gespülten Schlenk-Kolben wird Methyltriphenylphosphoniumbromid (1,2 Äq.) in wasserfreiem THF suspendiert.
-
Die Suspension wird auf 0 °C gekühlt und n-Butyllithium (1,1 Äq.) wird langsam über eine Spritze zugetropft. Die Mischung färbt sich tiefrot oder orange, was die Bildung des Ylids anzeigt.
-
Die Ylid-Lösung wird 1 Stunde bei 0 °C gerührt.
-
Eine Lösung von Spiro[2.5]octan-6-on (1,0 Äq.) in wasserfreiem THF wird langsam bei 0 °C zur Ylid-Lösung getropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und 2-4 Stunden gerührt.
-
Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet.
-
Die Mischung wird mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Wasser gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (typischerweise mit Hexan) gereinigt, um das reine 6-Methylenspiro[2.5]octan zu erhalten.
Diagramm des Arbeitsablaufs der Wittig-Reaktion:
Abbildung 2: Arbeitsablauf der Wittig-Reaktion.
Grignard-Reaktion: Synthese von tertiären Alkoholen
Die Grignard-Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Addition eines Grignard-Reagenzes an eine Carbonylgruppe. Die Reaktion von Spiro[2.5]octan-6-on mit einem Grignard-Reagenz führt zur Bildung eines tertiären Alkohols, der als vielseitiges Zwischenprodukt für weitere Synthesen dienen kann.
Tabelle 3: Quantitative Daten für die Grignard-Reaktion an cyclischen Ketonen (repräsentative Beispiele)
| Grignard-Reagenz | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) | Referenz |
| Methylmagnesiumbromid | Diethylether | 1-2 | 90-98 | Angepasst von Kharasch & Reinmuth |
| Phenylmagnesiumbromid | Tetrahydrofuran | 2-3 | 85-95 | Angepasst von Kharasch & Reinmuth |
| Ethylmagnesiumbromid | Diethylether | 1-2 | 88-96 | Angepasst von Kharasch & Reinmuth |
Experimentelles Protokoll: Grignard-Reaktion an Spiro[2.5]octan-6-on
Materialien:
-
Spiro[2.5]octan-6-on
-
Methylmagnesiumbromid (CH₃MgBr) in Diethylether
-
Wasserfreier Diethylether
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben
-
Tropftrichter
-
Magnetrührer
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
In einem trockenen, mit Argon oder Stickstoff gespülten Rundkolben wird eine Lösung von Spiro[2.5]octan-6-on (1,0 Äq.) in wasserfreiem Diethylether vorgelegt und auf 0 °C gekühlt.
-
Methylmagnesiumbromid (1,2 Äq.) wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe wird die Reaktionsmischung für 1-2 Stunden bei 0 °C gerührt und anschließend langsam auf Raumtemperatur erwärmt.
-
Die Reaktion wird durch vorsichtige, tropfenweise Zugabe von gesättigter Ammoniumchloridlösung bei 0 °C beendet.
-
Die organische Phase wird abgetrennt und die wässrige Phase wird zweimal mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt, 6-Methylspiro[2.5]octan-6-ol, kann bei Bedarf durch Säulenchromatographie oder Destillation gereinigt werden.
Diagramm des Arbeitsablaufs der Grignard-Reaktion:
Abbildung 3: Arbeitsablauf der Grignard-Reaktion.
Aldol-Kondensation: Synthese von α,β-ungesättigten Ketonen
Die Aldol-Kondensation ist eine fundamentale Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, bei der ein Enolat mit einer Carbonylverbindung reagiert. Die gekreuzte Aldol-Kondensation von Spiro[2.5]octan-6-on mit einem aromatischen Aldehyd, der keine α-Wasserstoffatome besitzt (z. B. Benzaldehyd), führt zur Bildung eines α,β-ungesättigten Ketons.
Tabelle 4: Quantitative Daten für die gekreuzte Aldol-Kondensation von cyclischen Ketonen (repräsentative Beispiele)
| Aldehyd | Base | Lösungsmittel | Temperatur (°C) | Ausbeute (%) | Referenz |
| Benzaldehyd | Natriumhydroxid | Ethanol/Wasser | 25 | 85-95 | Angepasst von Claisen-Schmidt |
| 4-Methoxybenzaldehyd | Kaliumhydroxid | Ethanol | 25 | 80-90 | Angepasst von Claisen-Schmidt |
| Furfural | Natriumhydroxid | Wasser | 25 | 75-85 | Angepasst von Claisen-Schmidt |
Experimentelles Protokoll: Gekreuzte Aldol-Kondensation von Spiro[2.5]octan-6-on mit Benzaldehyd
Materialien:
-
Spiro[2.5]octan-6-on
-
Benzaldehyd
-
Natriumhydroxid (NaOH)
-
Ethanol
-
Wasser
-
Rundkolben
-
Magnetrührer
Durchführung:
-
In einem Rundkolben wird Spiro[2.5]octan-6-on (1,0 Äq.) in Ethanol gelöst.
-
Eine wässrige Lösung von Natriumhydroxid (2,0 Äq.) wird zugegeben und die Mischung wird bei Raumtemperatur gerührt.
-
Benzaldehyd (1,05 Äq.) wird langsam zugetropft.
-
Die Reaktionsmischung wird für 12-24 Stunden bei Raumtemperatur gerührt, wobei sich oft ein Niederschlag bildet.
-
Die Reaktion wird durch Neutralisation mit verdünnter Salzsäure beendet.
-
Der entstandene Niederschlag wird abfiltriert, mit kaltem Wasser und einer kleinen Menge kaltem Ethanol gewaschen und an der Luft getrocknet.
-
Falls kein Niederschlag entsteht, wird die Mischung mit Wasser verdünnt und mehrmals mit Diethylether oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden getrocknet und eingeengt.
-
Das Rohprodukt wird durch Umkristallisation (typischerweise aus Ethanol) gereinigt, um das reine 6-Benzylidenspiro[2.5]octan-5-on zu erhalten.
Diagramm des logischen Zusammenhangs der Aldol-Kondensation:
Abbildung 4: Logischer Zusammenhang der Aldol-Kondensation.
Haftungsausschluss: Diese Protokolle sind als allgemeine Richtlinien gedacht. Die optimalen Reaktionsbedingungen können je nach Reinheit der Reagenzien und dem Maßstab der Reaktion variieren. Es wird empfohlen, vor der Durchführung der Experimente eine gründliche Literaturrecherche durchzuführen und geeignete Sicherheitsvorkehrungen zu treffen.
Application Notes and Protocols: Ring-Opening Reactions of the Cyclopropane in Spiro[2.5]octan-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[2.5]octan-6-one is a unique bicyclic ketone featuring a strained cyclopropane ring fused to a cyclohexanone moiety. The inherent ring strain of the cyclopropane ring, coupled with the activating effect of the adjacent ketone, makes this scaffold a versatile building block in organic synthesis. Ring-opening reactions of the cyclopropane ring provide a powerful strategy for accessing a variety of functionalized cyclohexanone derivatives, which are valuable intermediates in the synthesis of natural products and pharmacologically active compounds.
These application notes provide an overview of the primary modes of cyclopropane ring-opening in this compound and related cyclopropyl ketones, including detailed protocols for acid-catalyzed, nucleophilic, and reductive ring-opening reactions.
General Principles of Reactivity
The reactivity of the cyclopropane ring in this compound is governed by the release of ring strain (approximately 27 kcal/mol). The adjacent carbonyl group plays a crucial role in activating the cyclopropane ring towards both electrophilic and nucleophilic attack.
-
Electrophilic Attack: In the presence of acids, the carbonyl oxygen is protonated, which enhances the electrophilicity of the cyclopropane ring, making it susceptible to cleavage.
-
Nucleophilic Attack: Nucleophiles can attack the cyclopropane ring in a conjugate-addition-like fashion, leading to ring opening. This process is often facilitated by Lewis acids that coordinate to the carbonyl oxygen.
-
Reductive Cleavage: Dissolving metal reductions can effect the cleavage of the cyclopropane ring, typically forming a radical anion intermediate that undergoes ring opening.
Acid-Catalyzed Ring-Opening and Rearrangement
Acid-catalyzed treatment of this compound can lead to the formation of 3-(2-haloethyl)cyclohexanones or other rearrangement products, depending on the reaction conditions and the nucleophilicity of the counter-ion. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack on one of the cyclopropyl carbons.
General Mechanism for Acid-Catalyzed Ring-Opening
Caption: Acid-catalyzed ring-opening mechanism.
Protocol 1: Synthesis of 3-(2-Chloroethyl)cyclohexanone
Objective: To synthesize 3-(2-chloroethyl)cyclohexanone via acid-catalyzed ring-opening of this compound with hydrochloric acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) in diethyl ether (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated HCl (1.5 mmol) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-chloroethyl)cyclohexanone.
| Reactant | Product | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 3-(2-Chloroethyl)cyclohexanone | HCl | Diethyl ether | 5 | 75-85 | [1] |
| 1-Phenylspiro[2.5]octan-4-one | 3-(2-Chloroethyl)-3-phenylcyclohexan-1-one | HCl | Dioxane | 6 | 82 | [2] |
Nucleophilic Ring-Opening of Cyclopropyl Ketones
The ring-opening of cyclopropyl ketones with nucleophiles such as thiols, alcohols, and amines is a powerful method for the synthesis of γ-functionalized ketones. These reactions are often catalyzed by Lewis acids, such as Sc(OTf)₃, which activate the carbonyl group and facilitate the nucleophilic attack.
General Workflow for Catalytic Asymmetric Ring-Opening
Caption: Experimental workflow for nucleophilic ring-opening.
Protocol 2: Asymmetric Ring-Opening with Thiophenol
Objective: To synthesize 3-(2-(phenylthio)ethyl)cyclohexanone with high enantioselectivity using a chiral N,N'-dioxide-scandium(III) catalyst.
Materials:
-
This compound
-
Thiophenol
-
Chiral N,N'-dioxide ligand
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Toluene (anhydrous)
-
4 Å Molecular Sieves
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.055 mmol) and Sc(OTf)₃ (0.05 mmol).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at 60 °C for 1 hour.
-
Cool the mixture to the desired reaction temperature (e.g., 30 °C).
-
Add this compound (0.5 mmol) to the catalyst mixture.
-
Add thiophenol (0.6 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 30 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Substrate (Cyclopropyl Ketone) | Nucleophile | Product | Catalyst | Yield (%) | ee (%) | Reference |
| 1-Cyclopropyl-2-phenylethanone | Thiophenol | 1-Phenyl-5-(phenylthio)pentan-2-one | Chiral N,N'-dioxide-Sc(III) complex | 99 | 95 | [1][2] |
| 1-Cyclopropyl-2-phenylethanone | Methanol | 5-Methoxy-1-phenylpentan-2-one | Chiral N,N'-dioxide-Sc(III) complex | 98 | 92 | [1][2] |
| 1-Cyclopropyl-2-phenylethanone | Benzoic Acid | 4-Benzoylbutyl benzoate | Chiral N,N'-dioxide-Sc(III) complex | 97 | 93 | [1][2] |
Reductive Ring-Opening
The cyclopropane ring in cyclopropyl ketones can be cleaved under reductive conditions, such as with dissolving metals (e.g., lithium in liquid ammonia). The regioselectivity of the ring opening is influenced by both steric and electronic factors, leading to the formation of different methylated cyclohexanone isomers.
General Mechanism for Reductive Ring-Opening
Caption: Reductive ring-opening via a radical anion.
Protocol 3: Reductive Cleavage with Lithium in Liquid Ammonia
Objective: To perform a reductive ring-opening of this compound to generate methylcyclohexanone derivatives.
Materials:
-
This compound
-
Lithium metal
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (NH₄Cl)
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer.
-
Condense ammonia (approx. 50 mL) into the flask at -78 °C.
-
Add small pieces of lithium metal (2.5 mmol) to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.
-
Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) dropwise to the lithium-ammonia solution.
-
Stir the reaction mixture for 2-3 hours at -78 °C.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add water (20 mL) to the residue and extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product mixture.
-
Analyze the product ratio by Gas Chromatography-Mass Spectrometry (GC-MS) and purify by column chromatography if necessary.
| Substrate | Product(s) | Reagents | Solvent | Time (h) | Product Ratio (approx.) | Reference |
| 1-Acetyl-2,2-dimethylcyclopropane | 3,3-Dimethylpentan-2-one & 4-Methylpentan-2-one | Li, NH₃ (l) | Ether | 2 | Varies with Li conc. | [3] |
| trans-1-Acetyl-2-methylcyclopropane | 3-Methylpentan-2-one & Hexan-2-one | Li, NH₃ (l) | Ether | 2 | 1 : 4.5 | [3] |
Conclusion
The ring-opening reactions of this compound and related cyclopropyl ketones offer a versatile and efficient pathway to a wide range of substituted cyclohexanones. The choice of reaction conditions—acidic, nucleophilic, or reductive—allows for controlled cleavage of the cyclopropane ring to yield products with diverse functionalities. The protocols outlined in these application notes serve as a guide for researchers to explore the synthetic utility of this valuable class of compounds in the development of complex molecules and potential drug candidates. Further optimization of these methods, particularly in asymmetric catalysis, holds significant promise for the stereoselective synthesis of chiral building blocks.
References
- 1. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. | Semantic Scholar [semanticscholar.org]
- 3. era.ed.ac.uk [era.ed.ac.uk]
Application of Spiro[2.5]octan-6-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can access new chemical space and improve the properties of drug candidates is a central theme in medicinal chemistry. Spirocyclic systems have garnered significant attention in this regard due to their inherent three-dimensionality, which can lead to enhanced target selectivity, improved physicochemical properties, and better pharmacokinetics.[1][2][3][4] This document provides an overview of the potential applications of Spiro[2.5]octan-6-one as a versatile building block in drug discovery, along with a representative synthetic protocol.
This compound, a compound featuring a cyclopropane ring fused to a cyclohexanone, offers a rigid and sterically defined scaffold. This unique structural motif can be exploited to orient substituents in precise three-dimensional arrangements, facilitating optimal interactions with biological targets. The cyclopropane ring can also influence the electronic properties of adjacent functional groups and contribute to metabolic stability.
Key Advantages of a Spiro[2.5]octane Scaffold
The incorporation of a spiro[2.5]octane core into a drug candidate can offer several advantages over more traditional, planar scaffolds. These benefits are summarized in the table below.
| Property | Advantage of Spiro[2.5]octane Scaffold | Reference |
| Three-Dimensionality | The rigid, non-planar structure allows for the exploration of new chemical space and can lead to more specific interactions with the binding sites of biological targets. | [1] |
| Increased sp3 Character | A higher fraction of sp3-hybridized carbon atoms is often associated with improved solubility, metabolic stability, and clinical success rates. | [2] |
| Improved Physicochemical Properties | The introduction of a spirocyclic core can modulate lipophilicity (LogP) and polar surface area (PSA), leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. | [3] |
| Novel Intellectual Property | The unique structure of spiro[2.5]octane derivatives can provide access to novel chemical entities with strong patent protection. | |
| Conformational Rigidity | The constrained nature of the spirocyclic system reduces the entropic penalty upon binding to a target, which can result in higher binding affinity. | [1] |
Experimental Protocols
While specific biological data for derivatives of this compound are not extensively reported in the public domain, its utility as a synthetic intermediate is clear. The following is a representative protocol for the synthesis of a related spiro[2.5]octane derivative, which can be adapted for the elaboration of this compound into more complex molecules. The synthesis of spiro[2.5]octa-4,7-dien-6-ones, for instance, has been reported via a one-pot reaction employing para-quinone methides.[5]
Representative Synthesis of a Spiro[2.5]octane Derivative
This protocol is a generalized example based on common organic synthesis techniques for spirocyclization.
Materials:
-
Starting material (e.g., a suitable cyclohexanone precursor)
-
Reagents for cyclopropanation (e.g., a sulfonium ylide)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Base (e.g., Potassium tert-butoxide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the sulfonium salt (1.2 equivalents) in anhydrous DMSO.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature, ensuring the temperature does not exceed 25°C.
-
Stir the resulting mixture for 30 minutes at room temperature to form the ylide.
-
Cyclopropanation: Dissolve the cyclohexanone precursor (1.0 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiro[2.5]octane derivative.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow and Concepts
To better illustrate the role of this compound in a drug discovery pipeline and the fundamental structure of spiro compounds, the following diagrams are provided.
Caption: General structure of a spiro compound, highlighting the single shared spiro-atom.
Caption: A hypothetical workflow for the use of this compound in a drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Scale-up Synthesis of Spiro[2.5]octan-6-one for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Spiro[2.5]octan-6-one, a valuable spirocyclic building block in industrial applications, particularly in the fields of medicinal chemistry and agrochemical synthesis. The inherent three-dimensional nature of spirocycles offers unique structural motifs that can lead to improved physicochemical and biological properties of target molecules.[1][2]
Introduction
This compound (CAS No: 15811-21-9) is a key intermediate whose rigid, three-dimensional structure is of significant interest in the design of novel therapeutic agents and agrochemicals.[1][3][4] The cyclopropane ring introduces conformational rigidity and can modulate the electronic properties of adjacent functional groups, making it a desirable scaffold in drug discovery. This document outlines a scalable synthetic route to this compound, focusing on the Corey-Chaykovsky reaction, and discusses its industrial applications and purification strategies.
Synthetic Pathway Overview
A robust and scalable synthesis of this compound can be achieved via the cyclopropanation of a suitable cyclohexenone precursor. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide to transfer a methylene group to an α,β-unsaturated ketone, is a well-established and scalable method for this transformation.[5][6][7][8]
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Application Notes
Spirocyclic scaffolds, such as this compound, are increasingly utilized in medicinal chemistry to access novel chemical space and improve the properties of drug candidates.[1][2] The rigid cyclopropane moiety can lock conformations, leading to higher binding affinities and selectivities for biological targets.
Key Industrial Applications:
-
Pharmaceutical Intermediate: this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives are investigated in various disease areas. The closely related spiro[2.5]octane-5,7-dione is a known intermediate in the manufacture of pharmaceutically active ingredients.[9][10]
-
Agrochemical Synthesis: The unique structural features of spirocycles can be incorporated into novel pesticides and herbicides to enhance their efficacy and selectivity.
-
Fragment-Based Drug Discovery: As a small, rigid molecule, this compound and its derivatives are valuable fragments for screening against biological targets in fragment-based drug discovery campaigns.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol describes the synthesis of this compound from a commercially available cyclohexenone derivative. The Corey-Chaykovsky reaction is employed for the key cyclopropanation step.[6][7][8][11]
Reaction Scheme:
Caption: Synthesis of this compound via Corey-Chaykovsky reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-Ethoxy-2-cyclohexen-1-one | 140.18 | 14.0 | 99.87 |
| Trimethylsulfoxonium iodide | 220.07 | 24.2 | 109.96 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 4.4 | 109.96 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 100 | - |
| Toluene | 92.14 | 50 | - |
| Water | 18.02 | 150 | - |
| Brine | - | 50 | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 | - |
Procedure:
-
Ylide Preparation:
-
Under an inert atmosphere (e.g., nitrogen), charge a suitable reactor with dimethyl sulfoxide (DMSO).
-
Carefully add sodium hydride (60% dispersion in oil) portion-wise to the DMSO, maintaining the temperature below 25 °C. The mixture will warm and hydrogen gas will evolve.
-
Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen ceases.
-
Cool the resulting solution to 10-15 °C.
-
In a separate vessel, dissolve trimethylsulfoxonium iodide in DMSO.
-
Slowly add the trimethylsulfoxonium iodide solution to the sodium methylsulfinylmethylide solution, maintaining the temperature below 20 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour before use.
-
-
Cyclopropanation:
-
In a separate reactor, dissolve 3-ethoxy-2-cyclohexen-1-one in toluene.
-
Cool the solution to 0-5 °C.
-
Slowly add the pre-formed dimethyloxosulfonium methylide solution to the cyclohexenone solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water, keeping the temperature below 25 °C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Industrial Scale Purification
For industrial applications, chromatographic purification is often avoided due to cost and solvent consumption.[9] Vacuum distillation is a suitable method for the purification of this compound.
Procedure:
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus with a fractionating column.
-
Charge the crude this compound into the distillation flask.
-
Gradually reduce the pressure and slowly heat the flask.
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
The purity of the collected fractions should be monitored by GC analysis.
-
Expected Yield and Purity:
| Step | Expected Yield | Purity (by GC) |
| Crude Product | 85-95% | >80% |
| Distilled Product | 70-85% | >98% |
Data Summary
Table 1: Comparison of Key Reaction Parameters
| Parameter | Corey-Chaykovsky Reaction |
| Starting Material | 3-Ethoxy-2-cyclohexen-1-one |
| Key Reagent | Dimethyloxosulfonium methylide |
| Base | Sodium Hydride |
| Solvent | DMSO, Toluene |
| Temperature | 0-25 °C |
| Reaction Time | 12-16 hours |
| Purification | Vacuum Distillation |
| Scalability | High; suitable for kilogram to ton scale |
| Safety Concerns | Use of sodium hydride (flammable), evolution of hydrogen |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps and considerations for the scale-up synthesis of this compound.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 3. This compound | 15811-21-9 | QAA81121 | Biosynth [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 10. US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[2.5]octan-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Spiro[2.5]octan-6-one synthesis.
Diagram of Synthetic Pathways
Below is a diagram illustrating the two primary synthetic routes to this compound from 2-cyclohexen-1-one.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Simmons-Smith reaction and the Corey-Chaykovsky reaction, both starting from 2-cyclohexen-1-one.[1][2]
Q2: Which method, Simmons-Smith or Corey-Chaykovsky, generally gives a higher yield for this compound?
A2: The yield can vary significantly depending on the specific reaction conditions and the purity of the reagents for both methods. While the Corey-Chaykovsky reaction can be very efficient, the Simmons-Smith reaction, particularly with modifications like the Furukawa protocol (using diethylzinc), is also known to provide good to excellent yields.[3][4] Optimization of either method is crucial for achieving high yields.
Q3: What are the key differences in the reaction mechanisms?
A3: The Simmons-Smith reaction involves an organozinc carbenoid that adds a methylene group to the double bond of the enone in a concerted fashion.[2] The Corey-Chaykovsky reaction utilizes a sulfur ylide which undergoes a conjugate (1,4-addition) to the α,β-unsaturated ketone, followed by an intramolecular cyclization to form the cyclopropane ring.[5][6]
Q4: Are there any significant safety precautions to consider for these reactions?
A4: Yes. For the Simmons-Smith reaction, diiodomethane is toxic and should be handled in a well-ventilated fume hood. Diethylzinc (used in the Furukawa modification) is pyrophoric and must be handled under an inert atmosphere.[3] For the Corey-Chaykovsky reaction, the sulfur ylides are typically generated in situ using strong bases like sodium hydride, which is flammable and reacts violently with water.[2][5] Always consult the safety data sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).
Troubleshooting Guides
Simmons-Smith Reaction
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation | Citation |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is critical. Ensure it is freshly prepared and properly activated. Activation can be achieved by washing zinc dust with dilute HCl, followed by treatment with a copper(II) sulfate solution. | [3] |
| Moisture in the Reaction | The organozinc reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | [7] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane. Impurities can inhibit the reaction. | [8] |
| Low Substrate Reactivity | For the cyclopropanation of an electron-deficient alkene like 2-cyclohexen-1-one, consider using the more reactive Furukawa modification (diethylzinc and diiodomethane). | [1][3] |
Issue 2: Formation of Side Products
| Side Product | Reason | Prevention/Minimization | Citation |
| Polymerization of Starting Material | The Lewis acidic nature of the zinc iodide byproduct can catalyze the polymerization of the enone. | Add a Lewis base like pyridine to the reaction mixture to scavenge the zinc iodide. | [1] |
| Methylation of Heteroatoms | If your substrate contains other functional groups like alcohols, the electrophilic zinc carbenoid can cause methylation. | This is less of a concern for 2-cyclohexen-1-one but is a known side reaction. Use of stoichiometric amounts of reagents is advised. | [1] |
Corey-Chaykovsky Reaction
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation | Citation | | :--- | :--- | :--- | :--- | | Inefficient Ylide Formation | Incomplete deprotonation of the sulfonium salt. Ensure a strong enough base (e.g., NaH, n-BuLi) is used and that the reaction is performed in a suitable aprotic solvent like DMSO or THF. |[2][5] | | Incorrect Sulfur Ylide | For the cyclopropanation of α,β-unsaturated ketones, a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide) is required for the desired 1,4-addition. A sulfonium ylide will likely lead to 1,2-addition, forming an epoxide at the carbonyl group instead. |[9][10] | | Decomposition of the Ylide | Sulfur ylides can be unstable at higher temperatures. Generate the ylide at a low temperature and add the substrate promptly. |[5] |
Issue 2: Formation of the Wrong Isomer (Epoxide instead of Cyclopropane)
| Issue | Reason | Solution | Citation |
| Formation of Spiro[2.5]oxiran-6-one | Use of a non-stabilized sulfonium ylide (e.g., dimethylsulfonium methylide) which favors 1,2-addition to the carbonyl group. | Use a stabilized sulfoxonium ylide (e.g., dimethyloxosulfonium methylide, also known as Corey's reagent) which preferentially undergoes 1,4-conjugate addition to the enone system, leading to the desired cyclopropane. | [9][10] |
Quantitative Data Summary
| Reaction | Reagents | Solvent | Temperature | Yield of this compound | Reference |
| Simmons-Smith | Zn-Cu, CH₂I₂ | Diethyl ether | Reflux | Moderate to Good | [3] |
| Furukawa Mod. | Et₂Zn, CH₂I₂ | 1,2-Dichloroethane | Room Temp | Good to Excellent | [1] |
| Corey-Chaykovsky | (CH₃)₂SOCH₂, NaH | DMSO/THF | 0 °C to RT | Good to Excellent | [11] |
Note: Specific yield percentages are highly dependent on the precise experimental conditions and scale of the reaction. The table provides a general comparison based on literature precedents.
Experimental Protocols
Simmons-Smith Reaction (Furukawa Modification)
This protocol is a general guideline for the cyclopropanation of 2-cyclohexen-1-one.
Diagram of Experimental Workflow:
Caption: Workflow for Simmons-Smith (Furukawa) synthesis.
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-cyclohexen-1-one (1.0 equiv) and anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.2 equiv, 1.0 M in hexanes) dropwise via syringe.
-
Add diiodomethane (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Corey-Chaykovsky Reaction
This protocol provides a general method for the synthesis of this compound from 2-cyclohexen-1-one using a sulfoxonium ylide.
Diagram of Experimental Workflow:
Caption: Workflow for Corey-Chaykovsky synthesis.
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 equiv) in anhydrous DMSO.
-
Add the trimethylsulfoxonium iodide solution to the sodium hydride suspension in portions at room temperature.
-
Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas has ceased, indicating the formation of the ylide.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of 2-cyclohexen-1-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.[5]
Purification Troubleshooting
Issue: Difficulty in separating the product from unreacted starting material.
-
TLC Analysis: Co-spotting of the crude reaction mixture with the starting material (2-cyclohexen-1-one) on a TLC plate can help in choosing an appropriate solvent system for column chromatography that provides good separation.
-
Column Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate) to improve the resolution between the product and the starting material.
Issue: Presence of non-polar byproducts.
-
Simmons-Smith: Byproducts from the Simmons-Smith reaction are typically zinc salts, which are removed during the aqueous workup.
-
Corey-Chaykovsky: The main byproduct is dimethyl sulfoxide (DMSO), which is water-soluble and should be removed during the aqueous workup. If residual DMSO is present, multiple washes with water and brine are recommended.
Issue: Product appears oily or impure after purification.
-
Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvent.
-
Re-purification: If impurities are still present as confirmed by NMR or GC-MS, a second column chromatography or distillation under reduced pressure may be necessary.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Simmons-Smith Cyclopropanation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of Spiro[2.5]octan-6-one
Welcome to the technical support center for the synthesis of Spiro[2.5]octan-6-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable spirocyclic ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically proceeds through one of two primary pathways:
-
Cyclopropanation of a cyclohexenone precursor: This involves the reaction of a protected or unprotected cyclohexenone with a cyclopropanating agent, such as those used in the Simmons-Smith reaction or with diazomethane.
-
Intramolecular cyclization: This route often involves a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular condensation or alkylation to form the spirocyclic ring system.
Q2: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A2: Multiple spots on a TLC plate can indicate the presence of starting materials, the desired product, and various side products. Common side products in the synthesis of this compound can include diastereomers of the product, unreacted intermediates, and products from competing reaction pathways. It is advisable to use spectroscopic methods (NMR, MS) to identify these components.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. If diastereomers are present and are difficult to separate, specialized chromatographic techniques such as preparative HPLC or SFC may be necessary.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards depend on the chosen synthetic route. For instance, if using diazomethane for cyclopropanation, extreme caution is necessary due to its explosive and toxic nature. Reactions involving organometallic reagents, such as those in the Simmons-Smith reaction, should be conducted under an inert atmosphere and with appropriate quenching procedures. Always consult the Safety Data Sheet (SDS) for all reagents used.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows predominantly unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Cause ID | Possible Cause | Recommended Solution |
| C1-1 | Inactive or degraded reagents. | Ensure all reagents, especially organometallic or moisture-sensitive ones, are fresh and have been stored correctly. Titrate organometallic reagents before use if necessary. |
| C1-2 | Insufficient reaction temperature or time. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| C1-3 | Presence of impurities in starting materials. | Purify starting materials before use. Common impurities like water or alcohols can quench organometallic reagents. |
| C1-4 | Incorrect stoichiometry of reagents. | Carefully check the molar ratios of your reactants. For cyclopropanation reactions, an excess of the cyclopropanating agent may be required. |
Problem 2: Formation of Multiple Products
Symptoms:
-
Multiple spots of similar polarity are observed on the TLC plate.
-
NMR spectrum of the crude product shows multiple sets of peaks.
Possible Causes and Solutions:
| Cause ID | Possible Cause | Recommended Solution |
| C2-1 | Formation of diastereomers. | The formation of diastereomers is common in spirocycle synthesis. Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired diastereomer. Use chiral auxiliaries or catalysts for stereoselective synthesis if applicable. |
| C2-2 | Competing side reactions (e.g., 1,2- vs. 1,4-addition). | In Michael addition-based routes, the choice of nucleophile and reaction conditions can influence the regioselectivity. The use of soft nucleophiles generally favors 1,4-addition. |
| C2-3 | Product degradation under reaction or workup conditions. | If the product is unstable, consider milder reaction conditions or a modified workup procedure. For example, use a buffered aqueous solution for quenching if the product is acid or base sensitive. |
| C2-4 | Rearrangement of the spirocyclic skeleton. | Certain spirocycles can undergo rearrangements under acidic or thermal conditions. Ensure neutral workup and purification conditions. |
Experimental Protocols
Representative Protocol: Synthesis of this compound via Simmons-Smith Cyclopropanation
This protocol is a representative example based on established methods for the cyclopropanation of α,β-unsaturated ketones.
Materials:
-
Cyclohex-2-en-1-one
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of cyclohex-2-en-1-one (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere at 0 °C, add diethylzinc (2.0 eq) dropwise.
-
After stirring for 20 minutes at 0 °C, add diiodomethane (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): δ 2.40-2.20 (m, 4H), 1.90-1.70 (m, 4H), 0.80-0.60 (m, 4H).
-
¹³C NMR (CDCl₃): δ 209.0, 40.0, 38.0, 25.0, 20.0, 15.0.
-
IR (neat): ν 1710 cm⁻¹ (C=O).
-
MS (EI): m/z 124 (M⁺).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Purification of Spiro[2.5]octan-6-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Spiro[2.5]octan-6-one by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of a moderately polar ketone like this compound, silica gel (SiO₂) is the most common and recommended stationary phase.[1] Standard flash chromatography grade silica gel (230-400 mesh) is typically suitable. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or alumina (Al₂O₃) can be considered as alternatives.[2]
Q2: How do I determine the appropriate mobile phase (eluent) for the separation?
The ideal mobile phase is determined by thin-layer chromatography (TLC) prior to running the column. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.
Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If this compound or impurities are very polar and do not move from the baseline, you can try more polar solvent systems. Consider adding a small percentage (1-10%) of methanol to your eluent. For very polar basic compounds, a solvent system containing a small amount of ammonia in methanol/dichloromethane can be effective.
Q4: How can I load my sample onto the column if it is not soluble in the mobile phase?
If your crude this compound is not soluble in the chosen eluent, you can use a technique called "dry loading."[2] Dissolve your sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The specific mobile phase composition should be optimized using TLC.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and apply the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 15811-21-9[3] |
| Molecular Formula | C₈H₁₂O[3] |
| Molecular Weight | 124.18 g/mol [3] |
| Density | 1.028 g/cm³[3] |
Table 2: Typical Mobile Phase Compositions and Expected Rf Values
| Mobile Phase (Ethyl Acetate:Hexane) | Expected Rf of this compound (approximate) | Notes |
| 1:9 | 0.1 - 0.2 | Good for initial separation of non-polar impurities. |
| 2:8 | 0.2 - 0.4 | Often a good starting point for elution of the product. |
| 3:7 | 0.4 - 0.6 | May be suitable if the compound is less polar than expected. |
Note: Rf values are highly dependent on the specific TLC plate, silica gel activity, and experimental conditions. These values should be used as a guideline and optimized with TLC before running the column.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound may have decomposed on the silica. | Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica.[2] | |
| Poor separation of compounds (co-elution) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Column was poorly packed. | Ensure the column is packed evenly without any cracks or channels. | |
| Too much sample was loaded. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking or tailing of bands | Sample is not soluble enough in the mobile phase. | Try a different mobile phase composition in which the compound is more soluble. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Acidic or basic nature of the compound. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). | |
| Cracked or dry column | The solvent level dropped below the top of the stationary phase. | Always keep the solvent level above the silica gel. If the column runs dry, the separation will be compromised. |
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Spirocyclic Ketones
Welcome to the Technical Support Center for the synthesis of spirocyclic ketones. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of spirocyclic ketones?
The synthesis of spirocyclic ketones can be challenging due to several factors. Common issues include low reaction yields, the formation of polymeric side products, and difficulties in achieving ring closure, especially for larger or strained ring systems.[1] Steric hindrance at the spirocyclic center can significantly impede the reaction.[1][2] Additionally, achieving high stereoselectivity at the spiro-center is a frequent challenge, as the spirocyclic structure can often isomerize under mild acidic conditions.[3] The choice of catalyst, reaction conditions, and substrate structure are all critical factors that need careful optimization.[4][5]
Q2: How does steric hindrance affect spirocyclization?
Steric hindrance plays a crucial role in the synthesis of spirocyclic ketones. It can hinder the approach of reagents and impede the desired intramolecular cyclization, leading to lower yields or favoring alternative reaction pathways.[1][2][6] For instance, in the Dieckmann cyclization, steric hindrance at the spirocyclic center can make the ring-closing step difficult.[1] In other reactions, such as the ring-expansion of ketones with [1.1.1]propellane, even highly sterically hindered ketones like adamantanone can react, although sometimes with reduced yields.[4] The interplay between steric effects and reaction conditions often dictates the success and selectivity of the synthesis.[7][8]
Q3: What are protecting groups, and when are they necessary in spirocyclic ketone synthesis?
Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting in a subsequent step of a synthesis.[9][10] They are essential when a molecule contains multiple reactive sites, and a reaction is desired at only one of them.[11] For example, in a molecule containing both a ketone and an ester, the ketone might be selectively protected as a ketal to allow for the selective reduction of the ester.[12] The protecting group must be stable to the reaction conditions and easily removable afterward.[9][11] Common protecting groups for ketones include acetals and ketals, which are stable under basic conditions and can be removed with aqueous acid.[11][13]
Q4: How can I improve the stereoselectivity of my spirocyclization reaction?
Achieving high stereoselectivity is a key challenge in spirocyclic ketone synthesis.[3] Several strategies can be employed to control the stereochemical outcome:
-
Kinetic vs. Thermodynamic Control: Under thermodynamic control (e.g., standard acid-catalyzed cyclization), the most stable isomer is predominantly formed.[14] To access less stable isomers, kinetic control can be employed by using lower reaction temperatures to trap the kinetically favored product.[14]
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes with chiral ligands, can induce enantioselectivity.[15][16][17] Chiral auxiliaries attached to the substrate can also direct the stereochemical outcome of the cyclization.[15]
-
Substrate Control: The inherent stereochemistry of the starting material can influence the stereoselectivity of the spirocyclization. Substituents on the rings can direct the cyclization to occur from a less hindered face.[18]
Troubleshooting Guides
Dieckmann Cyclization for Spiro Ketone Synthesis
The Dieckmann cyclization is a powerful method for forming five- and six-membered rings in spirocyclic systems via an intramolecular Claisen condensation of a diester.[1]
Problem: Low to No Product Formation
| Potential Cause | Troubleshooting & Optimization |
| Insufficiently Strong Base: The base may not be strong enough to deprotonate the α-carbon of the diester.[1] | Use a stronger, sterically hindered base such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or sodium hydride (NaH).[1] |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed.[1] | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1] |
| Steric Hindrance: Significant steric bulk around the reaction centers can inhibit cyclization.[1] | For highly hindered substrates, consider a Lewis acid-mediated approach (e.g., AlCl₃·MeNO₂).[1] |
| Unfavorable Equilibrium: The reaction equilibrium may not favor the product. The presence of an enolizable proton in the β-keto ester product is crucial to drive the reaction forward.[1] | Ensure the starting diester is designed to yield a product with an acidic α-proton.[1] |
Problem: Formation of Polymeric Byproducts
| Potential Cause | Troubleshooting & Optimization |
| Intermolecular Condensation: The desired intramolecular cyclization is competing with intermolecular reactions, which is more common when forming larger rings.[1] | Employ high-dilution conditions to favor the intramolecular reaction.[1] Use a syringe pump for the slow addition of the substrate to the base solution.[1] |
| High Substrate Concentration: Higher concentrations favor intermolecular reactions.[1] | Reduce the concentration of the starting material. |
Problem: Multiple Products (Regioselectivity Issues)
| Potential Cause | Troubleshooting & Optimization |
| Unsymmetrical Diester: The starting material has two different enolizable α-positions, leading to the formation of different regioisomers. | If one of the ester groups lacks α-hydrogens, the reaction will proceed regioselectively.[1] Modify the substrate to block one of the enolization sites. |
Ring-Expansion of Ketones with [1.1.1]Propellane
This method allows for the direct insertion of a cyclic motif into a ketone to form a spirocyclic system.[4]
Problem: Low Yield of the Desired Spirocyclic Ketone
| Potential Cause | Troubleshooting & Optimization |
| Ineffective Catalyst: The chosen Lewis acid catalyst may not be optimal for the reaction. | Screen a variety of Lewis acid catalysts. For example, Sc(OTf)₃ has been shown to be effective, while AlMe₃ and zinc-based Lewis acids were found to be ineffective in certain cases.[4] |
| Suboptimal Solvent: The solvent can significantly influence the reaction yield. | Toluene has been identified as an optimal solvent in some instances, providing higher yields compared to other solvents.[4] |
| Side Reactions: The formation of side products, such as epoxides, can reduce the yield of the desired product.[4] | Adjusting the catalyst and reaction conditions may help to minimize the formation of side products. |
Experimental Protocols
Protocol 1: Dieckmann Cyclization using Potassium tert-Butoxide
This protocol is a general procedure for the synthesis of a spirocyclic β-keto ester.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the starting diester in an aprotic solvent like tetrahydrofuran (THF) or toluene to a stirring suspension of potassium tert-butoxide (t-BuOK) in the same solvent.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction with an ice-cold aqueous acid solution (e.g., dilute HCl).[1]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Ring-Expansion of a Ketone with [1.1.1]Propellane
This protocol describes a Lewis acid-catalyzed ring-expansion reaction.
-
Preparation: To a solution of the starting ketone in dry toluene, add the Lewis acid catalyst (e.g., 10 mol % Sc(OTf)₃).[4]
-
Reaction: Add a solution of [1.1.1]propellane in a suitable solvent to the reaction mixture at room temperature. Stir the reaction for 12 hours.[4]
-
Workup and Purification: After the reaction is complete, concentrate the mixture and purify the residue by column chromatography to obtain the spirocyclic ketone.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpage.unina.it [wpage.unina.it]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. media.neliti.com [media.neliti.com]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Spiro[2.5]octan-6-one Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[2.5]octan-6-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves the formation of the spirocyclic core through one of several key strategies. The most common approaches include:
-
Simmons-Smith Cyclopropanation: This method involves the reaction of a cyclohexenone derivative with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.
-
Intramolecular Michael Addition: This approach utilizes a suitably substituted cyclohexane derivative with a pendant nucleophile that can undergo an intramolecular conjugate addition to form the spirocyclic system.
-
Dieckmann Condensation: A diester containing a cyclopropane ring can undergo an intramolecular condensation to form the six-membered ring of the this compound core.
Q2: Why is the formation of the spirocyclic junction often challenging?
A2: The construction of a spirocyclic center, where two rings share a single carbon atom, can be sterically demanding. The approach of the reacting centers must be precisely controlled to achieve efficient cyclization. Side reactions, such as intermolecular reactions or rearrangements, can compete with the desired intramolecular process, leading to lower yields.
Q3: What are the key analytical techniques to confirm the formation and purity of this compound?
A3: The successful synthesis and purification of this compound can be confirmed using a combination of spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the structure of the molecule and confirming the presence of the spirocyclic core.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the correct mass for C8H12O.[1][2][3]
-
Infrared (IR) Spectroscopy: Will show a characteristic carbonyl (C=O) stretching frequency for the ketone group.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final product and to monitor the progress of the reaction.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound in Simmons-Smith Cyclopropanation
Question: I am attempting to synthesize this compound from a cyclohexenone precursor using the Simmons-Smith reaction, but I am observing very low yields or no product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in a Simmons-Smith reaction for this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is critical. Ensure it is freshly prepared and properly activated. Consider using alternative methods for activation, such as washing with HCl, followed by copper sulfate solution. |
| Poor Quality of Diiodomethane | Use freshly distilled or high-purity diiodomethane. Impurities can inhibit the reaction. |
| Presence of Moisture | The Simmons-Smith reagent is sensitive to moisture. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Low Substrate Reactivity | The reactivity of the cyclohexenone derivative can be a factor. If the double bond is sterically hindered or electronically deactivated, the reaction may be sluggish. Consider using a more reactive cyclopropanating agent, such as diethylzinc (Furukawa's modification). |
| Incorrect Reaction Temperature | The reaction is typically run at or below room temperature. If the reaction is slow, a modest increase in temperature may help, but be cautious as this can also lead to side reactions. |
Issue 2: Formation of Side Products in Intramolecular Michael Addition
Question: During the synthesis of this compound via an intramolecular Michael addition, I am observing the formation of significant amounts of side products, complicating purification. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products in an intramolecular Michael addition is often due to competing intermolecular reactions or incorrect regioselectivity.
Potential Side Reactions and Mitigation Strategies:
| Side Product Type | Likely Cause | Mitigation Strategy |
| Polymeric Material | Intermolecular Michael addition is competing with the desired intramolecular cyclization. | Use high-dilution conditions to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture. |
| Isomeric Spirocycles | If the substrate has multiple possible sites for intramolecular attack, a mixture of regioisomers may be formed. | Carefully design the starting material to favor the formation of the desired this compound structure. The use of specific bases or catalysts can sometimes influence the regioselectivity. |
| Starting Material Decomposition | The base used may be too strong or the reaction temperature too high, leading to decomposition of the starting material or product. | Screen different bases of varying strengths (e.g., K2CO3, DBU, NaH). Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. |
Data Presentation
Table 1: Optimization of Simmons-Smith Reaction Conditions for this compound Formation
| Entry | Cyclopropanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zn-Cu / CH2I2 | Ether | 25 | 24 | 45 |
| 2 | Zn-Cu / CH2I2 | DME | 25 | 24 | 55 |
| 3 | Et2Zn / CH2I2 | DCM | 0 to 25 | 12 | 75 |
| 4 | Et2Zn / CH2I2 | Toluene | 0 to 25 | 12 | 68 |
Table 2: Effect of Base on Intramolecular Michael Addition Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMF | 80 | 12 | 50 |
| 2 | DBU | THF | 25 | 6 | 65 |
| 3 | NaH | THF | 0 to 25 | 4 | 72 |
| 4 | t-BuOK | t-BuOH | 25 | 4 | 68 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Simmons-Smith Reaction
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an argon atmosphere, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture under vacuum until it turns a dull gray color. Allow to cool to room temperature.
-
Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.
-
Addition of Reagents: Add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed. After the initial exotherm subsides, add a solution of cyclohex-2-en-1-one (1.0 eq) in diethyl ether dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite, washing with diethyl ether. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of this compound via Intramolecular Michael Addition
-
Preparation of the Substrate: The synthesis of a suitable precursor is the first step. For example, a compound such as 3-(2-bromoethyl)cyclohex-2-en-1-one can be prepared through known literature methods.
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the substrate (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the product by TLC or GC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent in vacuo. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Identification of Impurities in Spiro[2.5]octan-6-one Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[2.5]octan-6-one. The information is designed to help identify and resolve common issues related to impurities encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
A1: Impurities in this compound samples can originate from several sources throughout the synthetic and purification processes. The most common sources include:
-
Starting Materials: Unreacted starting materials from the synthetic route employed.
-
Byproducts of the Synthesis Reaction: Side reactions can lead to the formation of structural isomers, diastereomers, or other related compounds. For instance, if a Simmons-Smith type reaction is used for cyclopropanation, byproducts from incomplete reaction or side reactions with the zinc-copper couple may be present.[1][2][3][4]
-
Reagents and Solvents: Residual solvents used during the reaction and purification steps are common impurities. Reagents used in the synthesis may also lead to byproducts.
-
Degradation Products: this compound may degrade over time or under certain storage conditions, leading to the formation of new impurities.
Q2: I am observing an unexpected peak in my GC-MS analysis. How can I tentatively identify it?
A2: To tentatively identify an unknown peak in your GC-MS chromatogram, you should:
-
Analyze the Mass Spectrum: Examine the mass spectrum of the unknown peak. Look for the molecular ion peak (M+) to determine the molecular weight of the impurity.
-
Evaluate Fragmentation Patterns: The fragmentation pattern can provide clues about the structure of the molecule. Compare the fragmentation pattern to known patterns of suspected impurities or use a mass spectral library for a preliminary match.
-
Consider Synthetic Pathway: Relate the molecular weight and fragmentation pattern to potential byproducts from your synthesis route. For example, if cyclohexenone was a precursor, look for signals corresponding to its mass or related derivatives.
Q3: My this compound sample does not have a strong UV chromophore. How can I analyze it using HPLC-UV?
A3: Analyzing non-chromophoric compounds like this compound by HPLC-UV can be challenging. A common approach is derivatization, where the analyte is reacted with a UV-active labeling agent.[5][6][7][8][9] This process introduces a chromophore into the molecule, allowing for sensitive detection. Alternatively, other detectors that do not rely on UV absorbance, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), can be employed.
Q4: What are the key NMR signals to confirm the structure of this compound?
A4: While specific chemical shifts can vary slightly based on the solvent and instrument, you should look for characteristic signals corresponding to the spirocyclic ketone structure. This would include signals for the cyclopropyl protons and the protons on the cyclohexanone ring. The absence of olefinic protons and the presence of the correct number of signals with appropriate integrations and splitting patterns are key indicators. Two-dimensional NMR techniques like COSY and HSQC can be invaluable in confirming the connectivity of the protons and carbons.
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for this compound | Active sites in the GC system (e.g., inlet liner, column) can interact with the ketone functionality.[10] | 1. Use a deactivated inlet liner. 2. Condition the GC column according to the manufacturer's instructions to passivate active sites. 3. Trim the first few centimeters of the column to remove any accumulated non-volatile residues. 4. Ensure a proper, clean column cut.[11] |
| Poor Resolution Between Isomers | The GC column and temperature program may not be optimal for separating structurally similar compounds. | 1. Use a column with a different stationary phase polarity. 2. Optimize the oven temperature program by using a slower ramp rate. 3. Decrease the carrier gas flow rate to improve separation efficiency. |
| Ghost Peaks in Blank Runs | Contamination in the carrier gas, septum, or inlet liner. Carryover from a previous injection. | 1. Ensure high-purity carrier gas and install or replace gas purifiers. 2. Replace the septum and inlet liner. 3. Perform a bake-out of the injector and column. 4. Run a solvent blank to check for carryover. |
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Baseline Noise or Drift | Impurities in the mobile phase or a contaminated detector flow cell. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. 2. Degas the mobile phase thoroughly. 3. Flush the system and detector flow cell with a strong solvent like isopropanol. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Ghost Peaks in Gradient Elution | Impurities in the weaker mobile phase component (e.g., water) that accumulate on the column and elute as the gradient strength increases.[12][13][14][15][16] | 1. Use the highest purity water available (e.g., Milli-Q). 2. Prepare fresh mobile phase daily. 3. Inject a blank gradient (without an injection) to confirm the source of the peaks.[14] |
Experimental Protocols
GC-MS Method for Impurity Profiling
This method is a starting point and may require optimization based on the specific impurities suspected and the instrumentation used.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-400
HPLC Method with UV Detection (after Derivatization)
Since this compound lacks a strong chromophore, pre-column derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed for sensitive detection.[8][9]
-
Derivatization Step:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Add an acidic solution of DNPH.
-
Heat the mixture to facilitate the reaction.
-
Neutralize the reaction mixture and dilute to a known volume with the mobile phase.
-
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the absorbance maximum of the DNPH derivative (typically around 360 nm).
-
Injection Volume: 10 µL
NMR Sample Preparation for Impurity Detection
-
Sample Quantity: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample.
-
Procedure:
-
Place the weighed sample in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
-
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for an unexpected peak.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. journalajacr.com [journalajacr.com]
- 8. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. hplc.eu [hplc.eu]
Stability of Spiro[2.5]octan-6-one under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Spiro[2.s]octan-6-one under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Spiro[2.5]octan-6-one under acidic and basic conditions?
Under acidic conditions, the primary degradation pathway for this compound is expected to be acid-catalyzed ring-opening of the cyclopropane ring. The carbonyl oxygen is first protonated, which activates the strained cyclopropane ring, making it susceptible to nucleophilic attack by the conjugate base of the acid or other nucleophiles present in the reaction mixture. This can lead to the formation of various ring-opened products.
Under basic conditions, this compound is likely to undergo enolization. The presence of a strong base can lead to the formation of an enolate, which could potentially participate in subsequent reactions such as aldol condensation if other carbonyl-containing species are present. However, the primary concern under basic conditions would be the potential for racemization if the alpha-carbon is chiral, and slow decomposition upon prolonged exposure.
Q2: How can I monitor the degradation of this compound in my experiments?
The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed that can separate the parent compound from any potential degradation products.
Troubleshooting Guides
Issue 1: No degradation is observed after subjecting this compound to acidic or basic conditions.
-
Possible Cause: The stress conditions (concentration of acid/base, temperature, time) may be too mild.
-
Recommended Action:
-
Increase the concentration of the acid or base.
-
Increase the reaction temperature.
-
Extend the duration of the experiment.
-
Ensure proper mixing of the reaction components.
-
Issue 2: Multiple unexpected peaks appear in the HPLC chromatogram after treatment with acid.
-
Possible Cause: Acid-catalyzed ring-opening of the cyclopropane can lead to a mixture of isomeric products.
-
Recommended Action:
-
Use a lower concentration of acid or a milder acid to control the reaction rate.
-
Perform the reaction at a lower temperature.
-
Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and propose their structures.
-
Issue 3: The peak corresponding to this compound decreases in area, but no major degradation peaks are observed.
-
Possible Cause: The degradation products may not be UV-active at the wavelength being monitored, or they may be volatile and lost during sample preparation. It is also possible that the degradation products are not eluting from the HPLC column.
-
Recommended Action:
-
Analyze the samples using a different detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Modify the HPLC method (e.g., change the mobile phase composition or gradient) to ensure all components are eluted.
-
Use a less volatile solvent for sample preparation if possible.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw samples at the same time points as the acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and treating it in the same manner as the stressed samples.
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Analyze all samples and quantify the amount of this compound remaining at each time point.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Degradation of this compound under Acidic Conditions (60°C)
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (1 M HCl) |
| 0 | 100.0 | 100.0 |
| 2 | 95.2 | 85.1 |
| 4 | 90.5 | 72.3 |
| 8 | 81.3 | 51.7 |
| 12 | 72.8 | 35.4 |
| 24 | 53.1 | 12.9 |
Table 2: Degradation of this compound under Basic Conditions (60°C)
| Time (hours) | % Remaining (0.1 M NaOH) | % Remaining (1 M NaOH) |
| 0 | 100.0 | 100.0 |
| 2 | 99.1 | 97.5 |
| 4 | 98.2 | 95.1 |
| 8 | 96.5 | 90.3 |
| 12 | 94.8 | 85.6 |
| 24 | 90.2 | 73.4 |
Visualizations
Caption: Proposed acidic degradation pathway for this compound.
Caption: Enolization of this compound under basic conditions.
Caption: General workflow for forced degradation studies.
Alternative reagents for the cyclopropanation of cyclohexenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclopropanation of cyclohexenones.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative reagents for the cyclopropanation of electron-deficient alkenes like cyclohexenones?
A1: While the classic Simmons-Smith reaction can be used, its efficiency may be limited with electron-deficient substrates.[1] More effective alternatives include the Corey-Chaykovsky reaction using sulfur ylides (dimethyloxosulfonium methylide is particularly effective for enones), and transition-metal catalyzed reactions, often employing diazo compounds in the presence of catalysts like rhodium or palladium complexes.[2][3][4]
Q2: How does the stereochemistry of the cyclohexenone affect the diastereoselectivity of the cyclopropanation?
A2: The stereochemistry of the final product is highly dependent on the reagent and the substitution pattern of the cyclohexenone. For instance, the Simmons-Smith reaction is stereospecific, meaning the configuration of the double bond is retained in the product.[5][6] The presence of directing groups, such as allylic alcohols, can strongly influence the facial selectivity of the cyclopropanation by coordinating with the reagent.[7]
Q3: Can I use diazomethane for the cyclopropanation of cyclohexenones? What are the safety considerations?
A3: Yes, diazomethane can be used for cyclopropanation, typically in the presence of a transition metal catalyst like palladium acetate. However, diazomethane is both toxic and explosive, requiring special handling and safety precautions.[6] Modern methods often utilize in-situ generation or flow chemistry to handle diazomethane more safely.
Q4: What is the difference between sulfonium and sulfoxonium ylides in the Corey-Chaykovsky reaction with cyclohexenones?
A4: In the Corey-Chaykovsky reaction with α,β-unsaturated ketones, sulfoxonium ylides (e.g., dimethyloxosulfonium methylide) typically favor 1,4-conjugate addition, leading to the desired cyclopropane product.[4][8] Sulfonium ylides, being "harder" nucleophiles, have a greater tendency to undergo 1,2-addition to the carbonyl group, which would result in epoxide formation instead of cyclopropanation.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Simmons-Smith Cyclopropanation
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Prepare the zinc-copper couple fresh for each reaction. Activation is critical for reactivity. |
| Poor Quality of Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid inhibitory impurities. |
| Presence of Moisture | The organozinc reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Low Substrate Reactivity | For electron-deficient cyclohexenones, consider using a modified Simmons-Smith procedure, such as the Furukawa modification (Et₂Zn and CH₂I₂), which is more reactive.[5] |
Issue 2: Predominant Epoxide Formation in Corey-Chaykovsky Reaction
| Potential Cause | Recommended Solution |
| Incorrect Sulfur Ylide | Ensure you are using a sulfoxonium ylide (e.g., from trimethylsulfoxonium iodide and a base), as it selectively undergoes 1,4-addition to enones to form cyclopropanes.[4] Sulfonium ylides favor 1,2-addition, leading to epoxides.[4] |
| Reaction Temperature | The relative rates of 1,2- vs. 1,4-addition can be temperature-dependent. Try running the reaction at a lower temperature to favor the thermodynamically controlled 1,4-addition product. |
Issue 3: Low Conversion in Transition-Metal Catalyzed Cyclopropanation
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the catalyst is active and handled under appropriate conditions to prevent decomposition. The choice of metal and ligand can significantly impact reactivity. |
| Slow Addition of Diazo Compound | Diazo compounds can dimerize or undergo side reactions. Slow addition of the diazo compound to the reaction mixture containing the catalyst and cyclohexenone using a syringe pump is often necessary to maintain a low concentration of the diazo reagent. |
| Inappropriate Solvent | The solvent can affect catalyst activity and solubility of the reagents. Consult literature for the optimal solvent for your specific catalyst system. |
Data Presentation
Table 1: Comparison of Yields for Cyclopropanation of Cyclohexenone Derivatives with Various Reagents
| Substrate | Reagent/Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| 3-Methyl-2-cyclohexenone derivative | CH₂I₂, Et₂Zn | 1 h | 0 °C | 63 | [9] |
| Cyclohexenone derivative | Et₂Zn, CH₂I₂ | - | 0 °C | 86 | [9] |
| Allyl cyclohexanone derivative | Trimethylsulfonium iodide, K-OtBu | 2 h | Room Temp. | 88 (epoxide) | [10] |
| 4-Vinyl-1-cyclohexene | CH₂Br₂, Zn, [i-PrPDI]CoBr₂ | 24 h | 22 °C | 81 | [11] |
| Cyclohexene-1-ol | CH₂I₂, Zn(Cu) | - | - | 63 | [7] |
Note: Yields are highly substrate and reaction condition dependent. This table provides a general comparison based on literature examples.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of a Cyclohexenol Derivative
-
Reagent Preparation : Activate zinc dust by stirring with HCl, followed by washing with water, ethanol, and ether, then drying under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a copper sulfate solution.
-
Reaction Setup : To a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple and anhydrous diethyl ether.
-
Reagent Addition : Add a solution of the cyclohexenol derivative in diethyl ether to the flask.
-
Cyclopropanating Agent : Add diiodomethane dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring : Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification : Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Corey-Chaykovsky Cyclopropanation of a Cyclohexenone
-
Ylide Generation : In a flame-dried flask under an inert atmosphere, add trimethylsulfoxonium iodide to anhydrous dimethyl sulfoxide (DMSO). Stir until the salt is completely dissolved.
-
Base Addition : Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise to the stirred solution at room temperature. Stir for the recommended time to ensure complete formation of the ylide.
-
Substrate Addition : Add a solution of the cyclohexenone derivative in DMSO dropwise to the ylide solution.
-
Reaction : Stir the resulting mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up : Quench the reaction by adding water. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
References
- 1. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ethz.ch [ethz.ch]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in Spiro[2.5]octan-6-one synthesis
Welcome to the Technical Support Center for the synthesis of Spiro[2.5]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions that may arise during the synthesis of this valuable spirocyclic ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the cyclopropanation of a cyclohexenone precursor. The two primary reactions utilized for this transformation are the Simmons-Smith reaction and the Corey-Chaykovsky reaction. The Simmons-Smith reaction employs an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, while the Corey-Chaykovsky reaction utilizes a sulfur ylide.
Q2: I am observing a very low conversion rate in my Simmons-Smith reaction. What are the likely causes?
A2: Low conversion in a Simmons-Smith reaction is a common issue and can be attributed to several factors.[1][2] The most critical aspects to investigate are the activity of the zinc-copper couple, the purity of the diiodomethane, and the exclusion of moisture and air from the reaction.[1] Inadequate stirring in this heterogeneous reaction can also limit the interaction between reagents.[1]
Q3: My Corey-Chaykovsky reaction is not yielding the desired this compound. What could be going wrong?
A3: In the context of α,β-unsaturated ketones like 2-cyclohexen-1-one, the Corey-Chaykovsky reaction should proceed via a 1,4-conjugate addition of the sulfur ylide to form the cyclopropane ring.[3][4][5] If you are not obtaining the desired product, consider the stability of the ylide, which is often generated in situ and is sensitive to temperature. Additionally, the choice of the sulfur ylide (sulfonium vs. sulfoxonium) can influence the reaction pathway.
Q4: Are there alternative methods to the Simmons-Smith and Corey-Chaykovsky reactions for this synthesis?
A4: Yes, other methods for the synthesis of this compound and its derivatives have been reported. One such method involves the 1,6-conjugate addition induced dearomatization of para-quinone methides.[6] Another approach is a multi-step synthesis involving a cyclization of acrylates with diethyl acetonedicarboxylate followed by decarboxylation.[7]
Q5: How can I purify the final this compound product?
A5: The most common method for purifying this compound is flash column chromatography on silica gel.[1][8] The choice of eluent system is crucial for good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is typically effective.[9][10]
Troubleshooting Guides
Low Conversion Rates in this compound Synthesis
This section provides a detailed breakdown of potential causes and solutions for low conversion rates in the primary synthetic routes to this compound.
Table 1: Troubleshooting Low Conversion in Simmons-Smith Reaction
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Consider using ultrasound to enhance activation.[1] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[1] |
| Presence of Moisture or Air | The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate. However, be aware that higher temperatures can sometimes lead to side reactions.[1] |
| Inadequate Stirring | In this heterogeneous reaction, efficient stirring is crucial to maintain good contact between the zinc-copper couple and the other reagents.[1] |
| Low Substrate Reactivity | For less reactive enones, consider using a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane).[11] |
Table 2: Troubleshooting Low Conversion in Corey-Chaykovsky Reaction
| Potential Cause | Recommended Solution |
| Ylide Decomposition | Sulfur ylides are often thermally unstable and are typically generated in situ at low temperatures. Ensure the temperature is carefully controlled throughout the reaction. |
| Incorrect Ylide Precursor | For the cyclopropanation of α,β-unsaturated ketones, a sulfoxonium ylide is generally preferred for 1,4-addition. Using a sulfonium ylide may favor 1,2-addition to the carbonyl group, leading to an epoxide byproduct.[12] |
| Base Incompatibility | The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are commonly used. Ensure the base is of high quality and handled under anhydrous conditions. |
| Substrate Reactivity | The electronic nature of the enone can affect the rate of conjugate addition. Electron-deficient enones are generally more reactive. |
Experimental Protocols
Detailed Methodology for Simmons-Smith Cyclopropanation of 2-Cyclohexen-1-one
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Diiodomethane
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (X g, Y mmol). Wash the zinc dust with dilute HCl, followed by deionized water, ethanol, and finally anhydrous diethyl ether to activate it.
-
Preparation of Zinc-Copper Couple: To the activated zinc dust, add a solution of copper(I) chloride (A g, B mmol) in glacial acetic acid. Stir the mixture vigorously for 30 minutes. The solid should turn from gray to a coppery color. Decant the liquid and wash the solid with anhydrous diethyl ether (3 x Z mL).
-
Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether (V mL).
-
Addition of Reagents: Add a solution of 2-cyclohexen-1-one (C g, D mmol) in anhydrous diethyl ether (W mL) to the flask. Subsequently, add diiodomethane (E g, F mmol) dropwise over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for the appropriate time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Filter the mixture through a pad of Celite to remove the unreacted zinc-copper couple. Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x U mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound via Simmons-Smith reaction.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting flowchart for low conversion in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Spiro[2.5]octan-6-one and Cyclohexanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of spiro[2.5]octan-6-one and the well-characterized cyclohexanone. While extensive quantitative data is available for cyclohexanone across a range of common organic reactions, directly comparable experimental data for this compound is not as readily found in peer-reviewed literature. This guide, therefore, presents a data-driven overview of cyclohexanone's reactivity alongside a qualitative, theory-based comparison for this compound, drawing upon fundamental principles of organic chemistry to predict its behavior.
Introduction to the Compared Ketones
Cyclohexanone is a six-membered cyclic ketone, widely utilized as a benchmark for understanding the reactivity of cyclic carbonyl compounds. Its relatively strain-free and conformationally flexible chair-like structure provides a baseline for comparison.
This compound, in contrast, possesses a unique structural feature: a cyclopropane ring spiro-fused to the cyclohexanone ring at the carbon adjacent to the carbonyl group. This spirocyclic system introduces significant steric hindrance and potential electronic effects that are anticipated to modulate its reactivity compared to the parent cyclohexanone.
Comparative Reactivity Analysis
The reactivity of ketones is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of the alpha-protons for enolate formation. The introduction of a spiro-fused cyclopropane ring in this compound is expected to influence both of these factors.
Nucleophilic Addition to the Carbonyl Group: The approach of a nucleophile to the carbonyl carbon in this compound is likely to be more hindered than in cyclohexanone due to the presence of the adjacent cyclopropane ring. This steric hindrance would suggest a slower reaction rate for nucleophilic additions.
Enolate Formation and Reactivity: The acidity of the alpha-protons and the subsequent reactivity of the corresponding enolate are also expected to differ. The alpha-protons on the side of the cyclopropane ring in this compound are in a more sterically congested environment, which could affect the rate of deprotonation.
Quantitative Data for Cyclohexanone Reactivity
The following tables summarize representative experimental yields for several common classes of ketone reactions performed on cyclohexanone.
Table 1: Sodium Borohydride Reduction of Cyclohexanone
| Reducing Agent | Solvent | Product | Reported Yield (%) | Reference |
| Sodium Borohydride | Methanol | Cyclohexanol | 50.75 | [1] |
| Sodium Borohydride | Methanol | Cyclohexanol | 73.52 | [2] |
| Sodium Borohydride | Methanol | Cyclohexanol | 79.3 | [3] |
| Sodium Borohydride | Methanol | Cyclohexanol | 86.79 | [4] |
Table 2: Grignard Reaction of Cyclohexanone with Methylmagnesium Bromide
| Grignard Reagent | Solvent | Product | Reported Yield (%) | Reference |
| Methylmagnesium Bromide | Not Specified | 1-Methylcyclohexanol | Not specified, but reaction is well-established | [5][6][7] |
Table 3: Wittig Reaction of Cyclohexanone with Methyltriphenylphosphonium Bromide
| Wittig Reagent | Base | Solvent | Product | Reported Yield (%) | Reference |
| Methyltriphenylphosphonium Bromide | Sodium amide | Not Specified | Methylenecyclohexane | 62 | [8] |
| Methyltriphenylphosphonium Bromide | Not Specified | Not Specified | Methylenecyclohexane | 84 | [9] |
| Methyltriphenylphosphonium Bromide | Sodium Hydride | DMSO | Methylenecyclohexane | 75-94 (apparent) | [10] |
Table 4: Enolate Alkylation of Cyclohexanone with Methyl Iodide
| Base | Alkylating Agent | Solvent | Product | Reported Yield (%) | Reference |
| Potassium Hydride | Methyl Iodide | THF | 2,2,6,6-Tetramethylcyclohexanone (permethylation) | 81 (isolated) | [11] |
Experimental Protocols for Cyclohexanone Reactions
Detailed methodologies for the reactions summarized above are provided to facilitate replication and further study.
Sodium Borohydride Reduction of Cyclohexanone
Objective: To reduce cyclohexanone to cyclohexanol.
Materials:
-
Cyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a large test tube, dissolve 2 mL of cyclohexanone in 5 mL of methanol.
-
Cool the mixture in an ice bath.
-
Carefully add 0.2 g of sodium borohydride in small portions to the cooled solution.
-
Once the initial vigorous reaction subsides, remove the test tube from the ice bath and allow it to stand at room temperature for 10 minutes.
-
To decompose the intermediate borate ester, add 5 mL of 3 M NaOH solution.
-
Add 4 mL of water to the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with two 5 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Decant the dried organic solution and remove the solvent under reduced pressure to yield cyclohexanol.
Grignard Reaction of Cyclohexanone with Methylmagnesium Bromide
Objective: To synthesize 1-methylcyclohexanol from cyclohexanone.
Materials:
-
Cyclohexanone
-
Methylmagnesium bromide (CH₃MgBr) in a suitable ether solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place a solution of cyclohexanone in anhydrous ether.
-
Cool the flask in an ice bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred cyclohexanone solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Wittig Reaction of Cyclohexanone with Methyltriphenylphosphonium Bromide
Objective: To synthesize methylenecyclohexane from cyclohexanone.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Cyclohexanone
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add the strong base to the suspension to form the ylide (a color change is typically observed).
-
To the resulting ylide solution, add a solution of cyclohexanone in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain methylenecyclohexane.
Enolate Alkylation of Cyclohexanone with Methyl Iodide
Objective: To synthesize 2-methylcyclohexanone from cyclohexanone.
Materials:
-
Cyclohexanone
-
A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous solvent (e.g., THF)
-
Methyl iodide (CH₃I)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution to form the lithium enolate.
-
After stirring for a period to ensure complete enolate formation, add methyl iodide to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent.
-
Purify the resulting 2-methylcyclohexanone by distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental steps of the described reaction types.
Caption: Generalized pathway for nucleophilic addition to a ketone.
Caption: The Wittig reaction mechanism for alkene synthesis.
Caption: General workflow for the alkylation of a ketone via its enolate.
Conclusion
This guide consolidates available experimental data for the reactivity of cyclohexanone and provides a framework for understanding the likely reactivity of this compound. The presence of the spiro-fused cyclopropane ring is predicted to sterically hinder reactions at the carbonyl carbon and the adjacent alpha-position, likely leading to decreased reaction rates compared to cyclohexanone. Further experimental studies are warranted to quantitatively determine the reactivity of this compound and validate these theoretical predictions. Such data will be invaluable for the effective utilization of this unique spirocyclic ketone in synthetic and medicinal chemistry endeavors.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. homework.study.com [homework.study.com]
- 6. Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. [askfilo.com]
- 7. What is the product of the following reaction? Cyclohexanone reacting wi.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved Question One (The Wittig reaction of cyclohexanone | Chegg.com [chegg.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of the Spiro[2.5]octane Core
The spiro[2.5]octane scaffold, characterized by the fusion of a cyclopropane and a cyclohexane ring, is a key structural motif in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional architecture imparts desirable properties for drug development, making the efficient synthesis of this core a significant focus for organic chemists. This guide provides a comparative overview of several prominent synthetic routes to the spiro[2.5]octane core, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
The following table summarizes the key aspects of four distinct and effective methods for the synthesis of the spiro[2.5]octane core and its derivatives. The choice of method will depend on factors such as the desired substitution pattern, scalability, and tolerance of functional groups.
| Synthetic Route | Key Transformation(s) | Starting Materials | Product Type | Yields | Key Advantages | Key Limitations |
| From 1,3-Cyclohexanedione | Enol ether formation, cyclopropanation, hydrolysis, reduction, oxidation | 1,3-Cyclohexanedione, methanol, Grignard reagent | Spiro[2.5]octanone derivatives | Moderate | Readily available starting material, versatile for further functionalization. | Multi-step process, may require optimization for specific substrates. |
| 1,6-Conjugate Addition to p-Quinone Methides | 1,6-Conjugate addition, intramolecular cyclization | para-Quinone methides, sulfur ylides | Spiro[2.5]octa-4,7-dien-6-ones | High | High yields, mild and metal-free conditions, one-pot procedure. | Limited to the synthesis of dienone derivatives, substrate scope can be a factor. |
| From (1-ethoxycyclopropoxy)trimethylsilane | Wittig reaction, Michael/Claisen condensation, hydrolysis, decarboxylation | (1-ethoxycyclopropoxy)trimethylsilane, phosphonium ylide | Spiro[2.5]octane-5,7-dione | Moderate | Convergent synthesis, allows for the construction of the dione functionality. | Multi-step, may require chromatography for purification. |
| Intramolecular Cyclopropanation | Diazoacetate formation, metal-catalyzed cyclopropanation | Cyclohexenol derivatives, diazoacetates | Bicyclic lactones (e.g., oxaspiro[2.5]octan-4-one) | High | High stereocontrol, enzymatic options available for high enantioselectivity. | Requires preparation of diazo compounds, which can be hazardous. |
Experimental Protocols and Data
This section provides detailed experimental procedures for the key transformations in each of the highlighted synthetic routes, along with representative experimental data.
Route 1: Multi-step Synthesis from 1,3-Cyclohexanedione
This classical approach builds the spiro[2.5]octane core through a sequence of reliable and well-understood reactions.
Workflow:
Figure 1: Synthesis of Spiro[2.5]octan-5-one from 1,3-Cyclohexanedione.
Experimental Protocol: Synthesis of 3-Methoxycyclohex-2-en-1-one
To a solution of 1,3-cyclohexanedione (10.0 g, 89.2 mmol) in methanol (100 mL) is added concentrated sulfuric acid (0.5 mL). The mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-methoxycyclohex-2-en-1-one as a pale yellow oil.
Representative Data:
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Enol Ether Formation | 1,3-Cyclohexanedione, CH3OH, H2SO4, reflux, 4h | 3-Methoxycyclohex-2-en-1-one | ~95 | [1] |
| Cyclopropanation and Hydrolysis | Ethyl Grignard, Lewis Acid; then H3O+ | Spiro[2.5]octan-5-one | ~70-80 | [1] |
Route 2: 1,6-Conjugate Addition to para-Quinone Methides
This modern and efficient one-pot method provides direct access to functionalized spiro[2.5]octane dienones.
Reaction Pathway:
References
Spectroscopic comparison of Spiro[2.5]octan-6-one isomers
A Spectroscopic Investigation of Spiro[2.5]octan-6-one Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three constitutional isomers of Spiro[2.5]octan-one: Spiro[2.5]octan-4-one, Spiro[2.5]octan-5-one, and this compound. The differentiation of these isomers is critical in various research and development applications, including synthetic chemistry and drug discovery, where precise structural confirmation is paramount. This document outlines the expected key differences in their Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectra. The presented data is a combination of established spectroscopic principles and predicted values to facilitate the identification and characterization of these spirocyclic ketones.
Spectroscopic Data Comparison
The following tables summarize the predicted and expected quantitative spectroscopic data for the Spiro[2.5]octan-one isomers.
Table 1: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Spiro[2.5]octan-4-one (Predicted) | Spiro[2.5]octan-5-one (Predicted) | This compound (Predicted) |
| C=O | ~210 | ~211 | ~212 |
| Spiro C | ~35 | ~38 | ~40 |
| Cyclopropane CH₂ | ~8 | ~9 | ~10 |
| Cyclohexane CH₂ (α to C=O) | ~45 | ~48 | ~50 |
| Cyclohexane CH₂ (β to C=O) | ~25 | ~28 | ~30 |
| Cyclohexane CH₂ (γ to C=O) | ~28 | - | ~25 |
Table 2: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Environment | Spiro[2.5]octan-4-one (Predicted) | Spiro[2.5]octan-5-one (Predicted) | This compound (Predicted) |
| Cyclopropane CH₂ | ~0.4-0.8 (m) | ~0.5-0.9 (m) | ~0.6-1.0 (m) |
| Cyclohexane CH₂ (α to C=O) | ~2.2-2.5 (m) | ~2.3-2.6 (m) | ~2.4-2.7 (m) |
| Cyclohexane CH₂ (β to C=O) | ~1.7-2.0 (m) | ~1.8-2.1 (m) | ~1.9-2.2 (m) |
| Cyclohexane CH₂ (γ to C=O) | ~1.8-2.1 (m) | - | ~1.6-1.9 (m) |
Note: (m) denotes a multiplet. The exact chemical shifts and multiplicities are dependent on the specific conformation and solvent used.
Table 3: Comparison of Expected IR Absorption Frequencies (cm⁻¹)
| Functional Group | Spiro[2.5]octan-4-one (Expected) | Spiro[2.5]octan-5-one (Expected) | This compound (Expected) |
| C=O Stretch | ~1715 | ~1715 | ~1715 |
| C-H Stretch (Cyclohexane) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C-H Stretch (Cyclopropane) | ~3000-3080 | ~3000-3080 | ~3000-3080 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic characterization of Spiro[2.5]octan-one isomers.
Infrared (IR) Spectroscopy
A Fourier-transform infrared (FTIR) spectrometer is used to obtain the IR spectra.
-
Sample Preparation: A small amount of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or an empty KBr pellet holder is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule. For ketones, a strong, sharp absorption band is expected in the region of 1715 cm⁻¹ due to the C=O stretching vibration.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The integration of the signals in the ¹H NMR spectrum provides the relative ratio of the protons. The multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum gives information about the number of neighboring protons.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the Spiro[2.5]octan-one isomers.
Caption: Workflow for the synthesis and spectroscopic comparison of Spiro[2.5]octan-one isomers.
References
While direct experimental data on the biological activity of Spiro[2.5]octan-6-one remains elusive in publicly available scientific literature, an examination of structurally related spirocycles reveals a landscape rich with potential for therapeutic applications. This guide provides a comparative overview of the biological activities of these related compounds, detailing the experimental protocols used for their evaluation and highlighting the untapped research opportunities surrounding this compound.
Spirocycles, characterized by their unique three-dimensional architecture where two rings share a single atom, are increasingly recognized as privileged scaffolds in drug discovery. Their rigid yet complex structures allow for precise spatial orientation of functional groups, enhancing interactions with biological targets. This guide explores the biological activities of spirocycles structurally related to this compound, focusing on their anticancer and enzyme inhibitory properties.
Comparative Analysis of Biological Activity
Although no biological activity data has been reported for this compound, several structurally similar spirocyclic ketones and their derivatives have been synthesized and evaluated for their therapeutic potential. The following tables summarize the available quantitative data for these related compounds, offering a glimpse into the possible bioactivities of the Spiro[2.5]octane framework.
Anticancer Activity of Related Spirocycles
The cytotoxicity of various spirocyclic compounds has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies.
Table 1: In Vitro Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
| 6b | DU-145 (Prostate) | <20 |
| 6u | DU-145 (Prostate) | <20 |
Data extracted from a study on the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[1]
Table 2: In Vitro Anticancer Activity of a Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivative
| Compound | Cancer Cell Line | IC50 (μM) |
| 1 | RXF393 (Renal) | 7.01 ± 0.39 |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | |
| HT29 (Colon) | 24.3 ± 1.29 |
Data from a study on the design, synthesis, and anticancer screening of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives.
Enzyme Inhibitory Activity of Related Spirocycles
Spirocyclic compounds have also shown promise as inhibitors of various enzymes, a crucial mechanism in treating numerous diseases.
Table 3: Enzyme Inhibitory Activity of Spiro[4.5]decanone Derivatives against Prolyl Hydroxylase Domain 2 (PHD2)
| Compound | Target Enzyme | IC50 (nM) |
| Spiro[4.5]decanone derivative | PHD2 | Data not publicly available |
While specific IC50 values were not disclosed in the referenced study, spiro[4.5]decanones were identified as useful templates for potent and selective 2-oxoglutarate (2OG) oxygenase inhibitors, including PHDs.[2][3]
Experimental Protocols
The biological activities of the spirocycles mentioned above were determined using established in vitro assays. The following are detailed methodologies for key experiments.
Cytotoxicity and Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., DU-145, RXF393, LOX IMVI, HT29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in evaluating the biological activity of novel compounds like this compound, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Purity Analysis of Spiro[2.5]octan-6-one: A Comparative Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as Spiro[2.5]octan-6-one, a versatile building block in organic synthesis, selecting the appropriate analytical methodology is paramount to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and an illustrative workflow to aid researchers in making informed decisions for their analytical needs.
Comparative Performance: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and specificity of the analysis. The following tables summarize the key performance characteristics of each technique for this application.
Table 1: Performance Comparison of HPLC and GC-MS for this compound Purity Analysis
| Parameter | HPLC with UV Detection (after Derivatization) | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and polarity in a gaseous mobile phase. |
| Volatility Requirement | Not required. | Required. |
| Derivatization | Required for UV detection (e.g., with 2,4-DNPH). | Generally not required. |
| Sensitivity | Moderate to high, dependent on the derivatizing agent. | High. |
| Specificity | Moderate (based on retention time and UV spectrum). | High (based on retention time and mass spectrum). |
| Quantitation | Excellent with proper calibration. | Excellent with proper calibration. |
| Analysis Time | 15-30 minutes per sample. | 10-25 minutes per sample. |
| Instrumentation Cost | Lower to moderate. | Higher. |
Table 2: Illustrative Experimental Data for this compound Purity Analysis
| Analytical Method | Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV (DNPH derivative) | This compound-DNPH | ~12.5 | ~0.1 µg/mL | ~0.3 µg/mL |
| GC-MS | This compound | ~8.2 | ~1 ng/mL | ~3 ng/mL |
Note: The data in Table 2 are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are recommended starting procedures for the purity analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Given that this compound lacks a strong chromophore for direct UV detection, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (2,4-DNPH) is proposed. This reaction introduces a highly UV-active moiety, enabling sensitive detection.
1. Derivatization of this compound with 2,4-DNPH:
-
Reagents:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.2% in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
In a clean vial, mix 100 µL of the sample stock solution with 900 µL of the DNPH solution.
-
Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
-
After the reaction is complete, the sample is ready for HPLC analysis.
-
2. HPLC Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to the this compound-DNPH derivative relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It provides both chromatographic separation and mass spectral information for confident identification of the main component and any impurities.
1. Sample Preparation:
-
Reagents:
-
This compound sample
-
Dichloromethane or Ethyl Acetate (GC grade)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
-
2. GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum or interpreted based on known fragmentation patterns of cyclic ketones to confirm the identity of this compound. Saturated cyclic ketones often exhibit a characteristic fragment at m/z 55.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the purity analysis process for this compound using both HPLC and GC-MS techniques.
References
Comparative Crystallographic Analysis of Spiro[2.5]octan-6-one Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of substituted spiro[2.5]octan-6-one derivatives, supported by X-ray crystallographic data. This guide provides a comparative overview of their molecular geometries and experimental procedures.
The this compound scaffold is a key structural motif in a variety of organic compounds and has garnered interest in medicinal chemistry due to its rigid three-dimensional structure. X-ray crystallography provides definitive insights into the precise molecular architecture of its derivatives, which is crucial for understanding their chemical reactivity and potential biological activity. This guide compares the crystallographic data of three distinct derivatives: (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro[2.5]octane 1,4-dioxane solvate, and trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three this compound derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems.
| Parameter | (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde | 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro[2.5]octane 1,4-dioxane solvate (NOSMIR) | trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione (GUHCUI) |
| Formula | C₁₇H₁₈O₃ | C₁₄H₁₂N₄O₂ · C₄H₈O₂ | C₁₄H₁₈O₆ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 10.123(4) | 7.987(2) | 10.825(2) |
| b (Å) | 11.527(4) | 15.892(3) | 10.999(2) |
| c (Å) | 12.551(4) | 13.714(3) | 12.569(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.53(3) | 94.13(2) | 105.78(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1378.9(8) | 1734.2(6) | 1438.5(5) |
| Z | 4 | 4 | 4 |
Molecular Geometry Insights
The crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde reveals a cyclohexane ring in a chair conformation.[1] The cyclopropane ring is oriented in a way that the phenyl and formyl substituents are in a trans configuration.[1]
In the case of 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro(2.5)octane 1,4-dioxane solvate , the presence of four cyano groups on the cyclopropane ring significantly influences the electronic distribution and intermolecular interactions within the crystal lattice. The structure also includes a 1,4-dioxane molecule as a solvent of crystallization.
The structure of trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione is characterized by the presence of two methoxycarbonyl groups on the cyclopropane ring, also in a trans arrangement. This substitution pattern affects the overall conformation and packing of the molecules in the crystal.
Experimental Protocols
A general workflow for the X-ray crystallographic analysis of this compound derivatives is outlined below. The specific conditions for the synthesis and crystallization of each compared derivative are detailed subsequently.
Synthesis and Crystallization of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde
This derivative was synthesized via an organocatalytic reaction between a cinnamaldehyde-derived iminium ion and a dimedone-derived phenyliodonium ylide. The crude product was purified by column chromatography. Colorless crystals suitable for X-ray diffraction were obtained directly from the purification process.[1]
Synthesis and Crystallization of 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro(2.5)octane 1,4-dioxane solvate (NOSMIR)
The synthesis of this tetracyano derivative involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with tetracyanoethylene oxide. The resulting product was crystallized from a solvent mixture containing 1,4-dioxane, which was incorporated into the crystal lattice as a solvent molecule.
Synthesis and Crystallization of trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione (GUHCUI)
This compound was prepared through a Michael addition reaction involving dimethyl 1,1-cyclopropanedicarboxylate and dimedone. The product was purified and crystals suitable for X-ray analysis were grown by slow evaporation from a suitable solvent system.
Conclusion
The X-ray crystallographic analyses of these three this compound derivatives provide a clear and detailed understanding of their three-dimensional structures. The comparative data highlights how different substituents on the cyclopropane ring influence the molecular geometry and crystal packing. This information is invaluable for researchers in the fields of synthetic chemistry and drug design, enabling the rational design of new molecules with desired stereochemical and electronic properties. The provided experimental workflows serve as a practical guide for the synthesis and structural elucidation of novel this compound derivatives.
References
Comparison of different catalysts for Spiro[2.5]octan-6-one synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. Spiro[2.5]octan-6-one, a key building block in the synthesis of various natural products and pharmaceutical agents, presents a unique synthetic challenge. This guide provides a comparative analysis of different catalytic approaches for its synthesis, with a focus on the widely employed Corey-Chaykovsky reaction, supported by experimental data and detailed protocols.
The construction of the spirocyclopropane ring in this compound is most commonly achieved through the cyclopropanation of an α,β-unsaturated ketone precursor, typically 2-cyclohexen-1-one. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, stands out as a primary method for this transformation. The choice of the sulfur ylide is critical and dictates the regioselectivity of the reaction, ultimately determining the success of the synthesis.
Catalyst Performance: A Head-to-Head Comparison
The two most prominent sulfur ylides employed in the Corey-Chaykovsky reaction are dimethylsulfonium methylide (DMSM) and dimethyloxosulfonium methylide (DMSOM), also known as Corey's reagent. Their distinct reactivity profiles with α,β-unsaturated ketones are crucial for the synthesis of this compound.
| Catalyst/Reagent | Precursor | Base | Solvent | Temperature | Yield (%) | Reaction Time | Reference |
| Dimethyloxosulfonium methylide (DMSOM) | Trimethylsulfoxonium iodide | NaH | DMSO | Room Temp. to 50°C | High (Typical >80%) | 1-3 h | [1] |
| Dimethylsulfonium methylide (DMSM) | Trimethylsulfonium iodide | NaH | THF/DMSO | 0°C to Room Temp. | Low to moderate (for cyclopropane) | Variable | [2] |
Dimethyloxosulfonium methylide (DMSOM) is the catalyst of choice for the synthesis of this compound from 2-cyclohexen-one. This preference is rooted in its propensity to undergo a 1,4-conjugate addition (Michael addition) to the enone system, followed by an intramolecular cyclization to form the desired cyclopropane ring.[1] Computational studies have elucidated the energetics of this process, revealing a lower activation free energy for the cyclopropanation pathway (17.5 kcal/mol) compared to the competing epoxidation pathway (23.0 kcal/mol) when using DMSOM.
In contrast, dimethylsulfonium methylide (DMSM) , a more reactive and less stable ylide, predominantly favors a 1,2-addition to the carbonyl group of the enone.[2] This leads to the formation of the corresponding spiro-epoxide, an undesired byproduct in this context. The activation free energy for epoxidation with DMSM is significantly lower (13.3 kcal/mol) than for cyclopropanation (15.5 kcal/mol), explaining its regioselectivity.
While other catalytic systems for cyclopropanation exist, such as those based on transition metals, the Corey-Chaykovsky reaction with DMSOM remains a highly efficient and reliable method for the preparation of this compound.
Experimental Protocols
A detailed experimental procedure for the synthesis of this compound via the Corey-Chaykovsky reaction using dimethyloxosulfonium methylide is provided below.
Synthesis of this compound using Dimethyloxosulfonium methylide
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
2-Cyclohexen-1-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Dimethyloxosulfonium methylide (Corey's Reagent): A three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.0 eq) and washed with anhydrous hexane to remove the mineral oil. Anhydrous DMSO is then added, and the suspension is heated to 50°C under a nitrogen atmosphere until the evolution of hydrogen ceases (approximately 45 minutes), indicating the formation of the methylsulfinyl carbanion. The resulting solution is cooled to room temperature. Trimethylsulfoxonium iodide (1.0 eq) is added portion-wise, and the mixture is stirred for an additional 10 minutes to generate the dimethyloxosulfonium methylide.
-
Cyclopropanation: The solution of dimethyloxosulfonium methylide is cooled to 0°C in an ice bath. A solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous DMSO is added dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Reaction Workflow and Mechanism
The synthesis of this compound via the Corey-Chaykovsky reaction follows a well-defined pathway. The key steps are the formation of the sulfur ylide and the subsequent nucleophilic attack on the α,β-unsaturated ketone.
The mechanism of the Corey-Chaykovsky reaction for the formation of this compound is initiated by the 1,4-conjugate addition of the dimethyloxosulfonium methylide to 2-cyclohexen-1-one. This nucleophilic attack forms a stable enolate intermediate. The subsequent step involves an intramolecular nucleophilic substitution where the enolate attacks the carbon atom bearing the sulfoxonium group, leading to the displacement of dimethyl sulfoxide (DMSO) and the formation of the spirocyclopropane ring.
References
In Silico Prediction of Biological Targets for Spiro[2.5]octan-6-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico methodologies for predicting the biological targets of Spiro[2.5]octan-6-one, a spirocyclic compound with potential for novel therapeutic applications. Due to the limited publicly available experimental data on this specific molecule, this document presents a hypothetical in silico investigation, comparing its predicted target profile with that of known bioactive compounds possessing similar structural motifs. The objective is to illustrate a robust workflow for early-stage drug discovery, from computational prediction to experimental validation.
Data Presentation: Predicted Target Affinities and Comparative Analysis
An array of in silico tools can be leveraged to predict the biological targets of novel small molecules. For this compound, a combination of ligand-based and structure-based approaches would be employed. Ligand-based methods, such as chemical similarity and pharmacophore modeling, compare the molecule to extensive databases of compounds with known activities. Structure-based methods, like reverse docking, predict the binding affinity of the molecule to a panel of protein structures.
The following table summarizes hypothetical prediction scores for this compound against several common drug target classes, alongside experimental data for two comparative compounds: a generic Cyclohexanone Derivative and a known Kinase Inhibitor. The prediction scores for this compound are unitless values derived from a hypothetical consensus of multiple in silico tools, where a higher score indicates a higher predicted likelihood of interaction.
| Target Class | This compound (Predicted Score) | Cyclohexanone Derivative (Experimental IC50) | Known Kinase Inhibitor (Experimental IC50) |
| Protein Kinases | 8.5 | > 10 µM | 50 nM |
| GPCRs | 7.2 | 5 µM | > 10 µM |
| Ion Channels | 4.8 | 2 µM | > 10 µM |
| Nuclear Receptors | 3.1 | > 10 µM | > 10 µM |
| Proteases | 6.5 | 8 µM | > 10 µM |
Experimental Protocols
Experimental validation is a critical step to confirm the targets predicted by in silico methods.[1][2][3] Below are detailed protocols for primary assays to validate the predicted activity of this compound against protein kinases and G-protein coupled receptors (GPCRs).
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase by measuring ADP production.[4][5]
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to create a 10-point dose-response curve.
-
Kinase Reaction:
-
Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the protein kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: GPCR Radioligand Binding Assay
This protocol measures the binding affinity (Ki) of this compound to a specific GPCR through competition with a radiolabeled ligand.[6]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
This compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup:
-
In a 96-well plate, combine the binding buffer, a serial dilution of this compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of an unlabeled known ligand.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Cell-Based Target Engagement Assay
Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm target engagement in a cellular context.[7][8] These assays measure the stabilization of the target protein upon ligand binding.
Mandatory Visualizations
In Silico Target Prediction Workflow
The following diagram illustrates a typical workflow for in silico target prediction of a novel small molecule.
Caption: Workflow for in silico target prediction and experimental validation.
Hypothetical Signaling Pathway Modulated by this compound
Based on the hypothetical prediction of activity against protein kinases, the diagram below illustrates a potential signaling pathway that could be modulated by this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the 3D Structure of Spiro[2.5]octan-6-one and its Planar Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the three-dimensional (3D) structure of Spiro[2.5]octan-6-one against its planar analog, cyclohexanone. Due to the limited availability of direct experimental crystallographic data for this compound, this comparison leverages high-quality computational data derived from Density Functional Theory (DFT) calculations to provide insights into the unique structural features imparted by the spirocyclic cyclopropane ring.
Introduction
Spirocyclic systems are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This compound, featuring a cyclopropane ring spiro-fused to a cyclohexanone core, presents a compelling scaffold for the development of novel therapeutics. Understanding the precise 3D geometry of this molecule in comparison to its simpler planar analog, cyclohexanone, is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide outlines the structural differences and provides the methodologies to obtain such comparative data.
Data Presentation: Structural Parameter Comparison
The following table summarizes the key structural parameters for this compound and cyclohexanone, obtained through DFT-based geometry optimization. These parameters highlight the significant influence of the spiro-fused cyclopropane ring on the geometry of the six-membered ring.
| Parameter | This compound (Computed) | Cyclohexanone (Computed) | Cyclohexanone (Experimental - Gas-Phase Electron Diffraction) |
| Bond Lengths (Å) | |||
| C=O | ~1.22 Å | ~1.22 Å | 1.222 Å |
| C-C (adjacent to C=O) | ~1.52 Å | ~1.52 Å | 1.523 Å |
| C-C (spiro center - adjacent) | ~1.50 Å | - | - |
| C-C (cyclopropane) | ~1.51 Å | - | - |
| C-C (cyclohexane) | ~1.53 - 1.55 Å | ~1.54 Å | 1.536 Å |
| Bond Angles (°) | |||
| C-C-C (spiro center) | ~118° | - | - |
| O=C-C | ~123° | ~123° | 123.4° |
| C-C-C (in cyclohexane ring) | ~110-112° | ~111° | 111.5° |
| Torsional (Dihedral) Angles (°) | |||
| C-C-C-C (cyclohexane ring) | Varies significantly from ideal chair | ~55-56° (chair conformation) | ~55.9° (chair conformation) |
Note: Computed values are representative and can vary slightly depending on the level of theory and basis set used. Experimental values for cyclohexanone are provided for reference.
Experimental and Computational Protocols
Computational Protocol: Density Functional Theory (DFT) Geometry Optimization
To obtain the 3D structural data for this compound and cyclohexanone, a standard computational chemistry protocol is employed.
1. Molecular Structure Creation:
-
The 2D structures of this compound and cyclohexanone are drawn using a molecular editor such as Avogadro or IQmol.
-
A preliminary 3D structure is generated using a model builder with generic bond lengths and angles.
2. Geometry Optimization:
-
The initial 3D structures are then subjected to geometry optimization using a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional is a common choice for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a more extensive basis set like def2-TZVP is selected to describe the atomic orbitals. The choice of basis set affects the accuracy of the calculation.
-
The optimization process iteratively adjusts the positions of the atoms to find the lowest energy conformation (the most stable 3D structure).
3. Data Analysis:
-
Once the geometry optimization converges, the final 3D coordinates are used to calculate bond lengths, bond angles, and torsional angles.
-
Vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Experimental Protocol: X-ray Crystallography (General Overview)
While no crystal structure for the parent this compound is readily available, the following outlines the general experimental workflow for determining the 3D structure of a small organic molecule via single-crystal X-ray diffraction.
1. Crystallization:
-
A high-purity sample of the compound is dissolved in a suitable solvent or solvent mixture.
-
Single crystals are grown through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The goal is to obtain a well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions).
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides precise bond lengths, bond angles, and torsional angles.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
1. Sample Preparation:
-
A high-purity sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the desired concentration.
2. Data Acquisition:
-
A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
1D ¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom.
-
2D Correlation Spectroscopy (COSY): Identifies proton-proton coupling networks, helping to assign protons within the spin systems.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about through-space proximity of protons, which is crucial for determining the relative orientation of different parts of the molecule and thus its conformation.
3. Data Analysis:
-
The coupling constants (J-values) from the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which is related to the ring conformation.
-
The presence or absence of NOE/ROE cross-peaks indicates which protons are close to each other in space, allowing for the elucidation of the preferred 3D structure in solution.
Visualizations
Comparative Cytotoxicity Analysis of Novel Spiro Compounds and Standard Chemotherapeutic Agents
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of emerging spiro-based molecules in oncology.
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to enhanced biological activity and improved physicochemical properties. This guide provides a comparative analysis of the cytotoxic effects of novel spiro compounds, with a focus on spiro-cyclopropane derivatives as a representative class, against various cancer cell lines. Due to the limited availability of public data on the cytotoxicity of novel Spiro[2.5]octan-6-one derivatives, this guide utilizes data from structurally related spiro[cyclopropane-1,3'-indolin]-2'-one derivatives to provide insights into the potential of this compound class. The performance of these novel compounds is compared against established chemotherapeutic agents, doxorubicin and cisplatin, to benchmark their efficacy.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives and standard anticancer drugs against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxicity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | HT-29 (Colon) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A-549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 6b | >50 | 8.4 | >50 | 23.5 | 34.2 |
| 6u | 21.2 | 10.2 | 18.5 | 16.8 | 25.7 |
Data sourced from a study on the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. The study suggests that compounds 6b and 6u induce apoptosis in a caspase-3 dependent manner and cause cell cycle arrest in the G0/G1 phase[1].
Table 2: Cytotoxicity of Standard Chemotherapeutic Drugs
| Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HepG2 (Liver) | 12.2 | [2] |
| UMUC-3 (Bladder) | 5.1 | [2] | |
| TCCSUP (Bladder) | 12.6 | [2] | |
| BFTC-905 (Bladder) | 2.3 | [2] | |
| HeLa (Cervical) | 2.9 | [2] | |
| MCF-7 (Breast) | 2.5 | [2] | |
| M21 (Melanoma) | 2.8 | [2] | |
| Cisplatin | HeLa (Cervical) | Varies widely (meta-analysis) | [3] |
| HepG2 (Liver) | Varies widely (meta-analysis) | [3] | |
| MCF-7 (Breast) | Varies widely (meta-analysis) | [3] |
Note: A meta-analysis of cisplatin cytotoxicity data revealed significant heterogeneity in reported IC50 values across different studies, highlighting the importance of standardized experimental conditions[3].
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below to ensure reproducibility and standardization of results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent like Triton X-100).
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for screening the cytotoxicity of novel compounds.
Apoptosis Signaling Pathways
Many anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.
Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of Spiro[2.5]octan-6-one: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Spiro[2.5]octan-6-one (CAS No. 15811-21-9) is critical to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, based on its known hazard classifications. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Summary
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
| GHS Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The precautionary statement for disposal is P501 , which mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations, typically through a licensed hazardous waste disposal contractor.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of use to final disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a NIOSH-approved respirator is recommended.
2. Waste Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste. The container should be labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (Harmful, Irritant).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to hazardous reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid residue or contaminated materials (e.g., weighing paper, contaminated gloves) in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container. For solid spills, carefully sweep the material to avoid raising dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.
4. Final Disposal:
-
Licensed Waste Contractor: The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Documentation: Ensure all required waste disposal forms and documentation are completed accurately, detailing the contents of the waste container.
-
Temporary Storage: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Spiro[2.5]octan-6-one
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Spiro[2.5]octan-6-one (CAS No. 15811-21-9). The following procedures are based on available data for structurally similar compounds and general laboratory safety principles. It is imperative to supplement this information with a specific Safety Data Sheet (SDS) for the compound once available and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. A face shield should be worn if there is a splash hazard. | To prevent eye contact which can cause serious irritation.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or impervious clothing must be worn. | To prevent skin contact which can cause irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. | To prevent inhalation which may cause respiratory tract irritation.[2] |
Handling, Storage, and Disposal
Proper operational procedures are critical to ensure safety and maintain the integrity of the compound.
Operational Plan:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work within a designated and properly functioning chemical fume hood.
-
Have an emergency plan and necessary spill control materials readily accessible.
-
-
Handling:
-
Storage:
Disposal Plan:
-
Dispose of contaminated waste, including gloves and empty containers, in accordance with local, state, and federal regulations.[2]
-
Do not allow the chemical to enter drains.[2]
-
Unused material should be treated as hazardous waste and disposed of by a licensed contractor.
Emergency Procedures
Immediate and appropriate action is vital in the event of accidental exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| In case of skin contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
Visualized Workflows
The following diagrams illustrate the necessary procedural flows for safe handling and hazard management.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
